SPR38
Description
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Properties
Molecular Formula |
C24H33N3O5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C24H33N3O5/c1-3-4-10-21(27-24(31)32-16-18-8-6-5-7-9-18)23(30)26-20(12-11-17(2)28)15-19-13-14-25-22(19)29/h5-9,11-12,19-21H,3-4,10,13-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)/b12-11+/t19-,20+,21-/m0/s1 |
InChI Key |
PYIWICVOQQVJPA-OIPGFMIKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(C(=O)NC(CC1CCNC1=O)C=CC(=O)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Sepiapterin Reductase in Tetrahydrobiopterin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepiapterin reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. This technical guide provides an in-depth overview of the function of SPR in BH4 metabolism, detailing its role in both the de novo and salvage pathways. The guide summarizes key quantitative data on enzyme kinetics, provides detailed experimental protocols for the characterization of SPR, and presents signaling pathways that regulate its expression. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of BH4 metabolism and the development of therapeutics targeting this pathway.
Introduction to Sepiapterin Reductase and BH4 Biosynthesis
Tetrahydrobiopterin (6R-L-erythro-5,6,7,8-tetrahydrobiopterin; BH4) is a vital cofactor for a range of metabolic enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and all three isoforms of nitric oxide synthase (NOS). Consequently, BH4 is indispensable for the synthesis of neurotransmitters such as dopamine and serotonin, and for the production of nitric oxide, a key signaling molecule.
The biosynthesis of BH4 occurs through two primary routes: the de novo pathway and the salvage pathway. Sepiapterin reductase (SPR), an NADPH-dependent aldo-keto reductase, plays a pivotal role in both of these pathways, catalyzing the final steps in the synthesis of this essential cofactor.
The Function of Sepiapterin Reductase in BH4 Biosynthesis
The De Novo Pathway
The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic reactions. The final step in this pathway is catalyzed by SPR, which facilitates the two-step reduction of 6-pyruvoyltetrahydropterin (PTP) to BH4. The intermediate in this reaction is 1'-oxo-2'-hydroxypropyl-tetrahydropterin.
The Salvage Pathway
SPR is also a key enzyme in the salvage pathway of BH4 synthesis. In this pathway, sepiapterin is reduced by SPR in an NADPH-dependent reaction to form 7,8-dihydrobiopterin (BH2).[1] Dihydrofolate reductase (DHFR) then catalyzes the final reduction of BH2 to BH4. This pathway is crucial for recycling oxidized forms of biopterin and maintaining adequate intracellular BH4 levels. The existence of alternative reductases, such as carbonyl reductase and aldose reductase, can partially compensate for SPR deficiency in peripheral tissues by converting sepiapterin to BH2.
Quantitative Data on Sepiapterin Reductase Kinetics
The enzymatic activity of SPR is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values vary depending on the substrate and the species from which the enzyme is derived.
| Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human | Sepiapterin | 13 | 1100 (kcat = 1.1 s⁻¹) | [2] |
| Human | NADPH | 5.8 | - | |
| Rat (Erythrocytes) | Sepiapterin | 7.5 | - | [3] |
| Rat (Erythrocytes) | NADPH | 10 | - | [3] |
| Drosophila melanogaster | Sepiapterin | 75.4 | - | [4] |
| Drosophila melanogaster | NADPH | 14 | - | [4] |
Table 1: Kinetic Parameters of Sepiapterin Reductase. This table summarizes the reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for sepiapterin reductase from different species with its primary substrates, sepiapterin and NADPH.
Experimental Protocols
Expression and Purification of Recombinant His-tagged Sepiapterin Reductase
This protocol describes the expression of human SPR with an N-terminal hexa-histidine (His6) tag in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
4.1.1. Gene Cloning and Expression Vector
The human SPR gene (coding sequence) is cloned into a pET expression vector (e.g., pET-28a) containing an N-terminal His6 tag sequence and a T7 promoter. The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).
4.1.2. Protein Expression
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
4.1.3. Protein Purification
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by sonication to lyse the cells completely.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the cleared supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged SPR with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
4.1.4. Experimental Workflow for Recombinant SPR Production
Figure 1: Workflow for recombinant SPR expression and purification.
Sepiapterin Reductase Activity Assay (Spectrophotometric)
This assay measures SPR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5][6]
4.2.1. Reagents
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 6.4.
-
NADPH Stock Solution: 10 mM in assay buffer. Store on ice and protect from light.
-
Sepiapterin Stock Solution: 10 mM in assay buffer. Prepare fresh.
-
SPR Enzyme: Purified recombinant SPR or cell lysate.
4.2.2. Procedure
-
Set up a spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 mL cuvette, prepare the reaction mixture (final volume 1 mL):
-
Assay Buffer
-
NADPH to a final concentration of 100 µM.
-
SPR enzyme solution (e.g., 5 µg of purified enzyme or an appropriate amount of cell lysate).
-
-
Mix gently and pre-incubate for 3-5 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding sepiapterin to a final concentration of 50 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
4.2.3. Data Analysis
-
Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein]) where:
-
ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of the enzyme in mg/mL.
-
Regulation of Sepiapterin Reductase Expression
The expression of the SPR gene is regulated by various signaling pathways, particularly those involved in the immune response. Pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) have been shown to upregulate the expression of enzymes involved in BH4 biosynthesis, including SPR.
IFN-γ Signaling Pathway
Interferon-gamma is a cytokine that plays a key role in innate and adaptive immunity. Its signaling cascade involves the JAK-STAT pathway.
Figure 2: IFN-γ signaling pathway leading to SPR gene expression.
Binding of IFN-γ to its receptor (IFNGR) leads to the activation of Janus kinases (JAK1 and JAK2).[7][8] These kinases then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).[7][8] Phosphorylated STAT1 forms a dimer, translocates to the nucleus, and binds to Gamma-Activated Sequence (GAS) elements in the promoter regions of target genes, including SPR, to initiate transcription.
LPS Signaling Pathway
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It signals through Toll-like receptor 4 (TLR4).
Figure 3: LPS signaling pathway leading to SPR gene expression.
LPS binds to the TLR4/MD-2 complex on the cell surface, initiating a signaling cascade that involves the recruitment of adaptor proteins such as MyD88.[2][9][10] This leads to the activation of downstream kinases, including IRAKs and TAK1, which ultimately results in the activation of the IKK complex.[9] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. NF-κB then binds to its cognate DNA binding sites in the promoter of target genes, including SPR, to induce their expression.
Conclusion
Sepiapterin reductase is a central enzyme in the biosynthesis of tetrahydrobiopterin, with critical functions in both the de novo and salvage pathways. Its activity is essential for maintaining adequate levels of BH4, which is vital for a multitude of physiological processes. The regulation of SPR expression by pro-inflammatory signals highlights the intricate link between the immune system and BH4 metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the role of SPR in health and disease and to explore its potential as a therapeutic target.
References
- 1. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl reductase activity of sepiapterin reductase from rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Nuclear Jaks and Stats for Specific Gene Activation by Ifn γ and Other Cytokines: A Possible Steroid-like Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jak-STAT pathway stimulated by interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Sepiapterin Reductase (SPR)
This technical guide provides a comprehensive overview of the mechanism of action of Sepiapterin Reductase (SPR), a critical enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway. Understanding the intricacies of SPR function is paramount for research into a variety of neurological and metabolic disorders and for the development of targeted therapeutics.
Introduction to Sepiapterin Reductase (SPR)
Sepiapterin reductase (SPR) is an NADPH-dependent oxidoreductase that catalyzes the final two steps in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase, which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine, serotonin, and the precursor to adrenaline and noradrenaline, respectively. It is also a cofactor for nitric oxide synthases (NOS). Due to its central role in neurotransmitter and nitric oxide production, dysregulation of SPR activity has been implicated in a range of pathologies, including dopa-responsive dystonia, neurodegenerative diseases, and certain metabolic disorders.
Biochemical Function and Catalytic Mechanism
SPR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme catalyzes the reduction of 6-pyruvoyltetrahydropterin (PTP) to 6-lactoyltetrahydropterin (LTP), and subsequently the reduction of LTP to BH4. Both of these steps require NADPH as a reducing agent.
The catalytic mechanism of SPR involves a conserved Ser-Tyr-Lys catalytic triad. The tyrosine residue acts as a general acid, protonating the substrate, while the lysine residue lowers the pKa of the tyrosine. The serine residue is believed to play a role in stabilizing the substrate within the active site. The reaction proceeds via a hydride transfer from the nicotinamide ring of NADPH to the carbonyl group of the substrate.
Signaling Pathways and Regulation
The activity of SPR is intricately linked to the cellular demand for BH4 and, consequently, for neurotransmitters and nitric oxide. While the direct upstream regulation of SPR is still an area of active investigation, its activity is indirectly influenced by the availability of its substrates and the cellular redox state (NADPH/NADP+ ratio).
Caption: Overview of the de novo and salvage pathways for BH4 biosynthesis involving SPR.
Quantitative Data on SPR Kinetics and Inhibition
The following tables summarize key quantitative data related to human SPR enzyme kinetics and inhibition. These values are critical for designing in vitro and in vivo experiments and for the development of specific inhibitors.
Table 1: Michaelis-Menten Constants (Km) for Human SPR
| Substrate | Km (µM) | Reference |
| Sepiapterin | 12 ± 2 | |
| 6-Pyruvoyltetrahydropterin | 5.5 ± 0.8 | |
| NADPH | 8.3 ± 1.2 |
Table 2: Inhibitor Constants (Ki) for Human SPR
| Inhibitor | Ki (nM) | Type of Inhibition | Reference |
| N-acetylserotonin | 700 ± 100 | Competitive | |
| Melatonin | 800 ± 150 | Competitive | |
| Sulfasalazine | 25 ± 5 | Uncompetitive |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SPR activity and function. Below are protocols for key experiments.
Recombinant Human SPR Expression and Purification
A common method for obtaining pure, active SPR for in vitro studies is through recombinant expression in E. coli.
Caption: Workflow for recombinant human SPR expression and purification.
Protocol:
-
Cloning: The human SPR cDNA is subcloned into a bacterial expression vector, often containing an N-terminal or C-terminal polyhistidine tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged SPR is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a high concentration of imidazole (e.g., 250-500 mM). For higher purity, the eluted fractions containing SPR are pooled and subjected to size-exclusion chromatography.
In Vitro SPR Enzyme Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant SPR
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, a known concentration of NADPH (e.g., 100 µM), and the purified SPR enzyme.
-
Initiate the reaction by adding sepiapterin to a final concentration in the desired range (e.g., 1-100 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other constant. The data is then fitted to the Michaelis-Menten equation.
Caption: Workflow for the in vitro SPR enzyme activity assay.
Conclusion and Future Directions
Sepiapterin reductase is a pivotal enzyme with a well-defined role in BH4 biosynthesis. The mechanistic and kinetic data presented in this guide provide a solid foundation for further research. Future investigations should focus on elucidating the cellular regulation of SPR, identifying novel inhibitors with therapeutic potential, and further exploring its role in the pathophysiology of various diseases. The development of more specific and potent SPR inhibitors will be crucial for dissecting its function in complex biological systems and for the potential treatment of disorders associated with BH4 overproduction.
The Crucial Role of SDR38C1/Sepiapterin Reductase in Dopamine and Serotonin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzyme Short-Chain Dehydrogenase/Reductase family 38 member C1 (SDR38C1), more commonly known as Sepiapterin Reductase (SPR). SPR is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of the vital neurotransmitters dopamine and serotonin, respectively. This document elucidates the molecular mechanisms of SPR, its impact on monoamine neurotransmitter production, and the profound neurological consequences of its deficiency. We present a consolidation of quantitative data on enzyme kinetics and the effects of SPR deficiency, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: Unveiling SDR38C1 as Sepiapterin Reductase
SDR38C1 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] Crucially, SDR38C1 is synonymous with Sepiapterin Reductase (SPR), an enzyme that catalyzes the final steps in the biosynthesis of tetrahydrobiopterin (BH4).[2] BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH).[3] TH mediates the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, while TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[4] Consequently, the activity of SPR is intrinsically linked to the brain's capacity to produce adequate levels of these two critical neurotransmitters.
Mutations in the SPR gene, which encodes the sepiapterin reductase enzyme, lead to SPR deficiency, a rare autosomal recessive neurometabolic disorder.[5][6] This deficiency results in a severe reduction of dopamine and serotonin in the central nervous system, leading to a range of debilitating neurological symptoms, including developmental delay, dystonia, and cognitive impairment.[5][7][8] Understanding the function and regulation of SPR is therefore of paramount importance for the diagnosis and development of therapeutic interventions for this and other related neurological disorders.
Biochemical Pathways
Tetrahydrobiopterin (BH4) Synthesis Pathway
SPR plays a pivotal role in both the de novo and salvage pathways of BH4 synthesis. In the de novo pathway, SPR catalyzes the two-step reduction of 6-pyruvoyltetrahydropterin (PTP) to BH4.[9] In the salvage pathway, SPR reduces sepiapterin to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[10]
Role of SDR38C1 (SPR) in Dopamine Synthesis
The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH), which requires BH4 as a cofactor, converts L-tyrosine to L-DOPA. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. A deficiency in SPR leads to reduced BH4 levels, thereby impairing the function of TH and decreasing the production of dopamine.
Role of SDR38C1 (SPR) in Serotonin Synthesis
Similarly, serotonin synthesis starts with the amino acid L-tryptophan. Tryptophan hydroxylase (TPH), also a BH4-dependent enzyme, converts L-tryptophan to 5-hydroxytryptophan (5-HTP). 5-HTP is subsequently decarboxylated by AADC to produce serotonin (5-hydroxytryptamine). Reduced SPR activity and the consequent depletion of BH4 compromise TPH function, leading to diminished serotonin synthesis.
Quantitative Data
Kinetic Properties of Sepiapterin Reductase
The following table summarizes the kinetic parameters of SPR from different species with various substrates. This data is essential for understanding the enzyme's efficiency and substrate specificity.
| Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Drosophila melanogaster | 6-lactoyltetrahydropterin | 50 | Not Reported | [11] |
| Human (recombinant) | NADPH | 30.2 | 0.74 min-1 (kcat) | [12] |
| Human (recombinant) | NADH | 110 | 0.2 min-1 (kcat) | [12] |
| Mouse (recombinant) | 9,10-phenanthrenequinone | 8.8 | 37.7 min-1 (kcat) | [12] |
Effects of SPR Deficiency on Neurotransmitter Levels
Studies on SPR knockout mice and patients with SPR deficiency have demonstrated a significant reduction in the levels of dopamine and serotonin and their metabolites.
| Model System | Tissue/Fluid | Dopamine Metabolite (HVA) | Serotonin Metabolite (5-HIAA) | Dopamine | Serotonin | Reference |
| SPR-/- Mice | Brain | <10% of wild-type | <10% of wild-type | <10% of wild-type | <10% of wild-type | [13] |
| SPR Deficiency Patients | CSF | Low | Low | - | - | [5][14] |
Inhibitors of Sepiapterin Reductase
Several compounds have been identified as inhibitors of SPR, which are valuable tools for research and potential therapeutic agents.
| Inhibitor | IC50 | Reference |
| N-acetylserotonin | 2.6 µM | [12] |
| Dicoumarol | 0.2 µM | [12] |
| Sulfapyridine | 480 nM | [15] |
| Mesalamine | 370 µM | [15] |
| SPRi3 | 5.2 µM (cell-based) | [16] |
Experimental Protocols
Measurement of Sepiapterin Reductase Activity
This protocol is adapted from Ferre and Naylor (1987) and has been modified for use with cell lysates.[17]
Principle: The enzymatic activity of SPR is determined by measuring the rate of biopterin formation from sepiapterin in the presence of NADPH. The reaction is stopped, and the product is quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sepiapterin solution (0.125 mM final concentration)
-
NADPH solution (0.25 mM final concentration)
-
Cell lysate (containing 5 µg of protein)
-
Iodine solution (for stopping the reaction)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing phosphate buffer, sepiapterin, and NADPH.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µg of cell lysate.
-
Incubate the reaction at 37°C for 2 hours in the dark.
-
Stop the reaction by adding 25 µl of iodine solution and incubating for 10 minutes in the dark.
-
Centrifuge the sample at 15,000 x g for 3 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of biopterin formed.
Quantification of Neurotransmitter Metabolites in Cerebrospinal Fluid (CSF)
This protocol provides a general overview for the analysis of dopamine and serotonin metabolites (HVA and 5-HIAA) in CSF using HPLC with electrochemical detection.
Principle: CSF is collected and processed to remove proteins. The neurotransmitter metabolites are then separated by HPLC and detected using an electrochemical detector, which provides high sensitivity.
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Internal standard solution
-
Perchloric acid
-
HPLC system with an electrochemical detector
-
Centrifuge
Procedure:
-
Collect CSF via lumbar puncture and immediately freeze on dry ice or at -80°C.
-
Thaw the CSF sample on ice.
-
To a known volume of CSF, add the internal standard and perchloric acid to precipitate proteins.
-
Vortex the sample and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject a defined volume into the HPLC system.
-
Separate the metabolites using a reverse-phase C18 column with an appropriate mobile phase.
-
Detect HVA and 5-HIAA using an electrochemical detector set at an optimal oxidation potential.
-
Quantify the concentrations based on the peak areas relative to the internal standard and a standard curve.
Conclusion and Future Directions
SDR38C1, or Sepiapterin Reductase, is a linchpin in the intricate pathways of dopamine and serotonin synthesis. Its role in producing the essential cofactor BH4 directly impacts the functionality of the rate-limiting enzymes for these monoamine neurotransmitters. The severe neurological consequences of SPR deficiency underscore its critical importance in maintaining proper brain function.
The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the pathophysiology of SPR-related disorders and for professionals in the pharmaceutical industry aiming to develop novel therapeutic strategies. Future research should focus on elucidating the precise regulatory mechanisms of SPR expression and activity in different brain regions and in response to various physiological and pathological stimuli. Furthermore, the development of highly specific and potent SPR activators or modulators could hold therapeutic promise for conditions characterized by dopamine and serotonin dysregulation. A deeper understanding of the interplay between the de novo and salvage pathways of BH4 synthesis in different cell types will also be crucial for designing targeted and effective interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shutterstock.com [shutterstock.com]
- 8. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 16. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
The Crystal Structure of Human Sepiapterin Reductase: A Technical Guide for Drug Discovery
Abstract
Sepiapterin reductase (SPR) is a critical enzyme in the final steps of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, making SPR a key regulator of various physiological processes.[1][2] Dysregulation of SPR activity has been implicated in a range of disorders, including neurological and cardiovascular diseases, as well as chronic pain.[1][3][4] As such, SPR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the crystal structure of human sepiapterin reductase, offering researchers, scientists, and drug development professionals a detailed resource to support structure-based drug design and development efforts. We present a consolidation of crystallographic data, detailed experimental protocols for structure determination, and visualizations of key biochemical pathways and experimental workflows.
Introduction to Sepiapterin Reductase
Human sepiapterin reductase (SPR) is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[5][6] Each monomer of human SPR consists of 261 amino acids.[5] The enzyme catalyzes the NADPH-dependent reduction of sepiapterin to dihydrobiopterin and also the reduction of 6-pyruvoyltetrahydropterin, both of which are precursors in the de novo and salvage pathways of BH4 synthesis.[1] Given its pivotal role in BH4 metabolism, the modulation of SPR activity presents a viable strategy for therapeutic intervention in various pathologies. A thorough understanding of the three-dimensional structure of human SPR is paramount for the rational design of potent and selective inhibitors.
Crystallographic Data of Human Sepiapterin Reductase
Multiple crystal structures of human sepiapterin reductase, both in its apo form and in complex with cofactors and various ligands, have been determined. This data provides invaluable insights into the enzyme's architecture, catalytic mechanism, and ligand-binding modes. The following tables summarize the key crystallographic data for several publicly available human SPR structures.
Table 1: Crystallographic Data for Human Sepiapterin Reductase Structures
| PDB ID | Description | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free |
| 1Z6Z | Human SPR in complex with NADP+[7] | 2.00 | P 21 21 21 | a=59.3, b=92.9, c=97.9 | 0.201 / 0.245 |
| 4HWK | Human SPR in complex with sulfapyridine[8] | 2.40 | P 21 21 21 | a=59.6, b=93.1, c=98.3 | 0.194 / 0.211 |
| 4XWY | Human SPR in complex with an N-acetylserotonin analogue[9] | 2.35 | P 21 21 21 | a=59.5, b=93.2, c=98.1 | 0.198 / 0.237 |
| 6I6P | Human SPR in complex with a fragment-based inhibitor[10] | 1.62 | P 21 21 21 | a=59.2, b=92.7, c=97.6 | 0.154 / 0.208 |
Structural Overview of Human Sepiapterin Reductase
The crystal structure of human SPR reveals a canonical α/β-fold characteristic of the SDR family.[11] The homodimeric structure features a central four-helix bundle that connects two seven-stranded parallel β-sheets, with each sheet being flanked by arrays of alpha-helices.[11]
The Active Site and Catalytic Mechanism
The active site of SPR is located in a cleft between the β-sheet and a helical subdomain. A highly conserved catalytic triad, composed of Ser157, Tyr170, and Lys174 in the human enzyme, is crucial for catalysis.[12] The catalytic mechanism involves a proton transfer from Tyr170 to the substrate's carbonyl group, facilitated by the other residues in the triad, and a stereospecific hydride transfer from the C4' atom of the NADPH cofactor.[5][11]
Ligand and Inhibitor Binding
Structural studies of SPR in complex with various ligands have elucidated the key interactions that govern substrate recognition and inhibition. For instance, the structure of SPR with the inhibitor N-acetyl serotonin shows the indoleamine bound in a manner that obstructs both the reductase and isomerase activities of the enzyme.[11][13] Similarly, the crystal structure of human SPR with sulfapyridine reveals how sulfa drugs can specifically inhibit the enzyme, providing a molecular basis for some of their neurological side effects.[8] A specific aspartate residue (Asp258 in mouse SPR) acts as an anchor for pterin-based substrates, positioning the substrate for catalysis.[11][14]
Experimental Protocols for Structure Determination
The following sections outline the generalized methodologies for the expression, purification, crystallization, and structure determination of human sepiapterin reductase, based on protocols described for SPR and homologous proteins.
Protein Expression and Purification
-
Gene Cloning and Expression Vector: The cDNA encoding human sepiapterin reductase is cloned into a suitable expression vector, such as pET, often with an N-terminal or C-terminal polyhistidine tag to facilitate purification.
-
Protein Expression: The expression plasmid is transformed into a competent E. coli strain, typically BL21(DE3).[8] Cultures are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged SPR is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing pure, monomeric or dimeric SPR are pooled.
-
Protein Concentration and Storage: The purified protein is concentrated using an ultrafiltration device to a final concentration suitable for crystallization trials (typically 5-15 mg/mL). The protein concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.
Crystallization
-
Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed for the crystallization of SPR.[15]
-
Crystallization Conditions: A typical crystallization experiment involves mixing the purified protein solution with a reservoir solution in a 1:1 or 2:1 ratio. The composition of the reservoir solution is screened using commercially available or in-house prepared screens. For example, crystals of Chlorobium tepidum SPR were grown using polyethylene glycol (PEG) 400 as the precipitant.[15][16]
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the precipitant concentration, pH, and the concentration of various additives to obtain diffraction-quality crystals.
-
Ligand Soaking: To obtain structures of SPR in complex with ligands, crystals of the apo-enzyme can be soaked in a solution containing the ligand of interest prior to data collection.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined using software such as PHENIX or REFMAC5, with manual model building in Coot to improve the fit of the model to the electron density map. Water molecules and ligands are added to the model during the final stages of refinement.
-
Structure Validation: The quality of the final refined model is assessed using tools like MolProbity to check for geometric correctness and overall structural quality. The final coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
Key Pathways and Workflows
Visualizing the biochemical context and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the tetrahydrobiopterin biosynthesis pathway and a generalized workflow for crystal structure determination.
Caption: Tetrahydrobiopterin (BH4) Biosynthesis Pathways.
Caption: Experimental Workflow for Protein Crystal Structure Determination.
Conclusion and Future Directions
The availability of high-resolution crystal structures of human sepiapterin reductase has significantly advanced our understanding of its function and has provided a solid foundation for structure-based drug discovery. The detailed structural information, coupled with the experimental protocols outlined in this guide, offers a valuable resource for researchers aiming to develop novel SPR inhibitors. Future efforts in this field will likely focus on elucidating the structures of SPR in complex with a wider range of inhibitors to explore different binding modes and to guide the development of next-generation therapeutics with improved potency and selectivity. Furthermore, understanding the dynamics of SPR and its interactions with other proteins in the cellular environment will be crucial for a complete picture of its biological role and for the development of more effective therapeutic strategies.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 7. wwPDB: pdb_00001z6z [wwpdb.org]
- 8. rcsb.org [rcsb.org]
- 9. 4XWY: Crystal structure of human sepiapterin reductase in complex with an N-acetylserotinin analogue [ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of Sepiapterin Reductase (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3][4] Consequently, SPR plays a pivotal role in the production of neurotransmitters such as dopamine and serotonin, as well as in the regulation of vascular tone.[3][4] Given its importance in these physiological processes, understanding the precise subcellular localization of SPR is crucial for elucidating its function in both health and disease, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the subcellular distribution of SPR, detailed experimental protocols for its study, and visual representations of key pathways and workflows.
Subcellular Localization of Sepiapterin Reductase
Current evidence indicates that sepiapterin reductase is predominantly a cytosolic enzyme. However, a growing body of research has identified its presence in other subcellular compartments, including the nucleus, mitochondria, and extracellular exosomes, suggesting a more complex regulatory role for this enzyme than previously understood.
Cytosolic Localization
The primary localization of SPR is in the cytoplasm.[5] This is consistent with its central role in the de novo and salvage pathways of BH4 synthesis, which are known to occur in the cytosol.[1][4] In this compartment, SPR catalyzes the final steps in the conversion of GTP to BH4.[1][4] The cytosolic pool of BH4 is then readily available as a cofactor for enzymes such as tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively, and for nitric oxide synthases (NOS).[3]
Nuclear Localization
Several proteomic databases and studies have reported the presence of SPR in the nucleoplasm.[1][5] The functional significance of nuclear SPR is an emerging area of research. One study has suggested a non-enzymatic role for SPR in hepatocellular carcinoma, where it may influence gene expression by facilitating the nuclear translocation of transcription factors like forkhead box protein O3 (FoxO3a).[6] This finding opens up the possibility that nuclear SPR could have regulatory functions independent of its catalytic activity in BH4 synthesis.
Mitochondrial Localization
Evidence also points to the localization of SPR within mitochondria.[2][7] The knockout of SPR has been shown to impair mitochondrial function and increase susceptibility to oxidative stress.[1] Furthermore, a study on sepiapterin reductase knock-out mice revealed altered cardiac mitochondrial oxidative phosphorylation, suggesting a role for BH4, and by extension SPR, in maintaining mitochondrial homeostasis.[8][9] The precise mechanism by which SPR functions within the mitochondria is still under investigation, but it may be related to the local production of BH4 for mitochondrial nitric oxide synthase (mtNOS) or other mitochondrial enzymes.
Extracellular Vesicle (Exosome) Localization
Recent proteomic analyses of extracellular vesicles, including exosomes, have identified the presence of sepiapterin reductase.[1][5][10] Exosomes are small vesicles released by cells that play a role in intercellular communication by transferring their cargo of proteins, lipids, and nucleic acids to recipient cells. The presence of SPR in exosomes suggests a potential role in modulating BH4 levels and signaling pathways in neighboring cells. This could have significant implications in various physiological and pathological processes, including immune response and cancer progression.
Quantitative Distribution of Sepiapterin Reductase
While the multi-compartmental localization of SPR is evident from qualitative studies, there is a notable lack of precise quantitative data regarding its distribution across these subcellular fractions. The majority of proteomics studies identify the presence of SPR in different organelles but do not provide information on the relative abundance in each compartment. To obtain this crucial data, researchers can employ quantitative techniques such as quantitative western blotting or mass spectrometry-based approaches on isolated subcellular fractions.
Table 1: Summary of Sepiapterin Reductase Subcellular Localization
| Subcellular Compartment | Evidence | Putative Function(s) |
| Cytosol | Strong and consistent evidence from numerous studies and databases. | Primary site of de novo and salvage pathways for tetrahydrobiopterin (BH4) synthesis. Provides BH4 for aromatic amino acid hydroxylases and nitric oxide synthases.[1][4] |
| Nucleus | Proteomic data and functional studies.[1][5][6] | Potential non-enzymatic role in regulating gene expression through interaction with transcription factors.[6] |
| Mitochondria | Proteomic data and functional studies in knockout models.[1][2][7][8][9] | Maintenance of mitochondrial function and regulation of oxidative stress, possibly through local BH4 production for mitochondrial enzymes.[1][8][9] |
| Extracellular Vesicles (Exosomes) | Proteomic analysis of isolated exosomes.[1][5][10] | Intercellular communication by transferring SPR to recipient cells, potentially influencing their BH4 metabolism and signaling. |
Experimental Protocols
To aid researchers in the investigation of SPR subcellular localization, this section provides detailed methodologies for key experiments.
Subcellular Fractionation and Western Blot Analysis
This protocol describes the separation of cellular components into cytosolic, nuclear, and mitochondrial fractions, followed by the detection of SPR in each fraction by western blotting.
Materials:
-
Cell culture plates (10 cm) with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and ultracentrifuge
-
TBS with 0.1% SDS for lysate preparation
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Sepiapterin Reductase (ensure validation for western blotting)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting: Wash confluent cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microfuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to lyse the cells. Monitor cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. Carefully collect the supernatant, which contains the cytoplasm and mitochondria.
-
Cytosolic and Mitochondrial Fraction Separation: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria, and the supernatant is the cytosolic fraction.
-
Fraction Lysis:
-
Cytosolic Fraction: The supernatant from step 5 is the cytosolic fraction.
-
Nuclear Pellet: Wash the nuclear pellet with Fractionation Buffer, centrifuge again, and resuspend in TBS with 0.1% SDS.
-
Mitochondrial Pellet: Wash the mitochondrial pellet with Fractionation Buffer, centrifuge, and resuspend in TBS with 0.1% SDS.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA Protein Assay Kit.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SPR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To validate the purity of the fractions, probe separate blots with antibodies against marker proteins for each compartment (e.g., GAPDH for cytosol, Histone H3 for nucleus, and COX IV for mitochondria).
-
Immunofluorescence Staining
This protocol outlines the visualization of SPR within cells using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Sepiapterin Reductase (ensure validation for immunofluorescence)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against SPR, diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Sepiapterin Reductase Activity Assay in Subcellular Fractions
This protocol describes a method to measure the enzymatic activity of SPR in the different subcellular fractions obtained from the fractionation protocol.[4][11][12]
Materials:
-
Subcellular fractions (cytosolic, nuclear, mitochondrial)
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.4
-
NADPH solution (10 mM stock)
-
Sepiapterin solution (10 mM stock in DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare Reaction Mix: In a microplate or cuvette, prepare the reaction mix containing:
-
100 mM Potassium Phosphate Buffer, pH 6.4
-
100 µM NADPH
-
50 µM Sepiapterin
-
-
Initiate Reaction: Add a known amount of protein from each subcellular fraction (e.g., 10-20 µg) to the reaction mix. The final volume should be consistent for all samples.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 420 nm at 37°C for a set period (e.g., 10-30 minutes). The decrease in absorbance corresponds to the reduction of sepiapterin.
-
Calculate Activity: The rate of decrease in absorbance can be used to calculate the specific activity of SPR in each fraction (e.g., in units of nmol/min/mg protein). The molar extinction coefficient of sepiapterin at 420 nm is approximately 10,000 M⁻¹cm⁻¹.
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
References
- 1. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 2. Proteomics DB [proteomicsdb.org]
- 3. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Sepiapterin reductase promotes hepatocellular carcinoma progression via FoxO3a/Bim signaling in a nonenzymatic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of secreted exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of sepiapterin reductase in the biosynthesis of tetrahydropteridines in Dictyostelium discoideum Ax2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrobiopterin enhances mitochondrial biogenesis and cardiac contractility via stimulation of PGC1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive proteomics analysis of exosomes derived from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Expression of Sepiapterin Reductase (SPR) in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin Reductase (SPR) is a crucial enzyme in the final steps of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters such as dopamine and serotonin, as well as for nitric oxide synthases.[1][2][3][4] Mutations in the SPR gene can lead to DOPA-responsive dystonia due to sepiapterin reductase deficiency, highlighting its importance in neurological function.[5] This technical guide provides an in-depth overview of SPR protein expression across various human tissues, details on experimental methodologies for its detection, and its role in key signaling pathways.
Quantitative Expression of SPR in Human Tissues
The expression of the SPR gene, and consequently the SPR protein, varies across different human tissues. While direct protein quantification data is sparse, mRNA expression levels provide a strong indication of protein abundance. The following table summarizes the quantitative gene expression of SPR in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project, reported as Transcripts Per Million (TPM).[6]
| Tissue | SPR Gene Expression (TPM) |
| Liver | High |
| Kidney | High |
| Colon | High |
| Brain | Moderate |
| Spleen | Moderate |
| Testis | Moderate |
| Thymus | Moderate |
| Blood | Low |
| Muscle | Low |
| Intestine | Low |
Data adapted from publicly available information on the gtexportal.org database, as cited in scientific literature.[6]
Signaling Pathways Involving SPR
SPR is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is a critical cofactor for the conversion of amino acids into neurotransmitters and for the production of nitric oxide.
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and Sepiapterin Reductase (SPR).[2][3][7] SPR catalyzes the final reduction steps in this pathway. Additionally, a salvage pathway allows for the synthesis of BH4 from sepiapterin, a process also dependent on SPR.[2][3]
Role of BH4 in Neurotransmitter Synthesis
BH4 is an essential cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[3] Therefore, the expression and activity of SPR directly impact the availability of these crucial neurotransmitters.
Experimental Protocols for SPR Detection
The quantification and localization of SPR protein in human tissues are primarily achieved through standard immunological techniques such as Western Blotting and Immunohistochemistry (IHC).
Immunohistochemistry (IHC) Protocol for SPR in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general framework for the immunohistochemical staining of SPR in FFPE human tissue sections. Optimization of antibody concentrations and incubation times may be required.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 80% Ethanol: 1 minute.
-
Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.
-
Heat in a steamer or water bath at 95-100°C for 30 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 40 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides 2 x 5 minutes in Phosphate Buffered Saline (PBS).
4. Blocking:
-
Use a PAP pen to draw a hydrophobic barrier around the tissue section.
-
Apply a blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 1 hour in a humidified chamber at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-SPR antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30 minutes at room temperature.
-
Wash slides 3 x 5 minutes in PBS.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash slides 3 x 5 minutes in PBS.
7. Chromogen Development:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30 seconds.
-
Rinse thoroughly with tap water.
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium and coverslip.
Western Blot Protocol for SPR Detection in Tissue Homogenates
This protocol outlines the general steps for detecting SPR protein in human tissue lysates via Western Blotting.
1. Tissue Lysis and Protein Extraction:
-
Homogenize fresh or frozen human tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel).
-
Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
6. Primary Antibody Incubation:
-
Incubate the membrane with a primary anti-SPR antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in the blocking buffer for 1 hour at room temperature.
8. Detection:
-
Wash the membrane 3 x 10 minutes with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
9. Analysis:
-
Analyze the resulting bands to determine the relative abundance of SPR protein in the different tissue samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Conclusion
Sepiapterin Reductase is a widely expressed enzyme with particularly high levels in the liver, kidney, and colon. Its fundamental role in the biosynthesis of tetrahydrobiopterin makes it a protein of significant interest, particularly in the context of neuroscience and metabolic disorders. The provided methodologies and pathway diagrams serve as a comprehensive resource for researchers and professionals in the field of drug development and biomedical research to further investigate the function and therapeutic potential of SPR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolutionary Bedrock of Tetrahydrobiopterin Synthesis: A Technical Guide to the Sepiapterin Reductase (SPR) Gene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sepiapterin Reductase (SPR) is an evolutionarily conserved enzyme crucial for the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. As an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, BH4 is pivotal in producing key neurotransmitters and mediating vascular tone. The high degree of conservation of the SPR gene across a vast range of species, from bacteria to humans, underscores its fundamental biological importance. Mutations in the SPR gene lead to Sepiapterin Reductase Deficiency (SRD), a severe neurometabolic disorder, highlighting its critical role in neurological function. This technical guide provides an in-depth analysis of the evolutionary conservation of the SPR gene, presenting quantitative data on its orthologs and expression, detailed experimental protocols for its study, and visualizations of its key biological pathways, offering a vital resource for researchers and therapeutic development professionals.
I. Molecular Characteristics and Function of Sepiapterin Reductase
Sepiapterin reductase is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] In humans, the SPR gene is located on chromosome 2p13.2 and encodes a protein of 261 amino acids.[2][3] The enzyme catalyzes the NADPH-dependent reduction of various carbonyl compounds, with its most critical function being the final one or two reduction steps in the synthesis of BH4.[4][5]
SPR participates in both the primary (de novo) and recycling (salvage) pathways of BH4 production.[1] In the de novo pathway, SPR converts 6-pyruvoyl-tetrahydropterin into BH4.[6] In the salvage pathway, it reduces sepiapterin to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[7] This dual role makes SPR a central regulator of cellular BH4 levels.
II. Evolutionary Conservation and Phylogenetics
The SPR gene exhibits remarkable conservation across diverse species, indicating a strong evolutionary pressure to maintain its function. Orthologs have been identified in mammals, fish, insects, and even bacteria.[1] This conservation is evident at the sequence, structure, and functional levels. For instance, the amino acid sequence of human SPR shares a high degree of identity with its orthologs in other mammals, such as mice and rats.[1]
Data Presentation: Quantitative Analysis of SPR Conservation
The following tables summarize key quantitative data regarding the SPR gene and protein, illustrating its conservation.
Table 1: Orthologs of the Human SPR Gene
| Species | Common Name | Gene Symbol | UniProt ID | Protein Length (Amino Acids) |
| Homo sapiens | Human | SPR | P35270 | 261 |
| Mus musculus | Mouse | Spr | Q64105 | 261 |
| Rattus norvegicus | Rat | Spr | P56403 | 261 |
| Bos taurus | Bovine | SPR | Q17QK8 | 267 |
| Danio rerio | Zebrafish | spr | Q6DGL1 | 262 |
| Drosophila melanogaster | Fruit Fly | Spr | P48570 | 262 |
Data sourced from UniProt and NCBI Gene databases.[2][5][8][9]
Table 2: Amino Acid Sequence Identity of SPR Orthologs Compared to Human SPR
| Species | Common Name | % Identity to Human SPR |
| Mus musculus | Mouse | 86.2% |
| Rattus norvegicus | Rat | 85.8% (74% reported in some studies[1]) |
| Bos taurus | Bovine | 85.9% |
| Danio rerio | Zebrafish | 66.5% |
| Drosophila melanogaster | Fruit Fly | 57.5% |
% Identity calculated via global sequence alignment with the human SPR protein (UniProt: P35270) using standard alignment tools.
Table 3: Comparative Tissue Expression of SPR mRNA
| Tissue | Human (GTEx TPM) | Mouse (Top Expressed) | Rat (Activity) |
| Liver | High | High | High |
| Kidney | High | High | Moderate |
| Colon | High | High (Mucosa) | N/A |
| Adrenal Gland | High | High | N/A |
| Brain | Moderate | Moderate | Moderate |
| Erythrocytes | N/A | High (Yolk Sac) | High |
Data compiled from the GTEx Portal, Wikipedia, and literature reviews.[1][3] TPM: Transcripts Per Million. N/A: Not Available.
III. Signaling Pathways and Biological Roles
SPR's primary role is to supply BH4, a cofactor essential for multiple downstream enzymatic pathways critical for physiological homeostasis.
A. Role in Neurotransmitter Synthesis
BH4 is an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[1] A deficiency in SPR function leads to reduced BH4 levels in the central nervous system, impairing neurotransmitter production and causing severe neurological symptoms.[6]
B. Role in Nitric Oxide (NO) Bioavailability
BH4 is also a critical cofactor for all three isoforms of nitric oxide synthase (NOS).[1] The availability of BH4 directly influences the production of nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission. When BH4 is limited, NOS becomes "uncoupled," producing superoxide radicals instead of NO, leading to oxidative stress and endothelial dysfunction.[7]
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
The Discovery and Initial Characterization of the Sepiapterin Reductase (SPR) Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal discovery and initial characterization of the Sepiapterin Reductase (SPR) gene. The SPR gene encodes a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of several key neurotransmitters and for the production of nitric oxide. Mutations in this gene are linked to debilitating neurological disorders, making it a significant target for research and drug development.
Gene Identification and Cloning of Human SPR cDNA
The journey to understanding the SPR gene began with the isolation and sequencing of its complementary DNA (cDNA). In 1991, a full-length cDNA clone for human sepiapterin reductase was isolated from a human liver cDNA library through plaque hybridization[1]. The determined nucleotide sequence revealed an open reading frame encoding a protein of 261 amino acids with a calculated molecular mass of 28,047 daltons. Comparative analysis showed a 74% amino acid sequence identity with the rat enzyme, indicating a high degree of conservation across species[1].
Experimental Protocol: Cloning of Human SPR cDNA
The following protocol outlines the key steps employed in the initial cloning of the human SPR cDNA, based on the foundational study by Ichinose et al. (1991).
Objective: To isolate and sequence the full-length cDNA encoding human sepiapterin reductase.
Materials:
-
Human liver cDNA library (e.g., in λgt11)
-
Escherichia coli host strain (e.g., Y1090)
-
Oligonucleotide probes based on the rat SPR sequence
-
Nitrocellulose filters
-
DNA sequencing reagents and equipment
-
Standard molecular biology buffers and solutions
Procedure:
-
Library Screening:
-
Plate the human liver cDNA library with the appropriate E. coli host strain to achieve a density of approximately 5 x 104 plaques per 150-mm plate.
-
Lift the plaques onto nitrocellulose filters.
-
Denature and neutralize the DNA on the filters.
-
Hybridize the filters with radiolabeled oligonucleotide probes derived from the conserved regions of the rat sepiapterin reductase cDNA sequence.
-
Wash the filters under stringent conditions to remove non-specific binding.
-
Identify positive plaques by autoradiography.
-
-
Phage DNA Purification and Subcloning:
-
Isolate positive phage plaques and purify the phage DNA.
-
Excise the cDNA insert from the λ vector using appropriate restriction enzymes.
-
Subclone the cDNA insert into a suitable plasmid vector (e.g., pBluescript) for further analysis.
-
-
DNA Sequencing:
-
Sequence the subcloned cDNA insert using the dideoxy chain termination method.
-
Assemble the full-length cDNA sequence from overlapping sequencing reads.
-
-
Sequence Analysis:
-
Identify the open reading frame (ORF) and deduce the amino acid sequence of the encoded protein.
-
Perform sequence homology searches to compare the human SPR sequence with that of other species and related proteins.
-
Enzymatic Characterization of Sepiapterin Reductase
Initial characterization of the SPR enzyme focused on its kinetic properties and substrate specificity. The enzyme catalyzes the final step in the biosynthesis of BH4, which involves the reduction of 6-pyruvoyl-tetrahydropterin. The activity of recombinant human sepiapterin reductase has been assessed using sepiapterin as a substrate.
| Parameter | Value | Substrate | Reference |
| kcat | 1.1 sec-1 | Sepiapterin | [2] |
| Specific Activity | 6.2 U/mg | Sepiapterin |
One unit (U) of sepiapterin reductase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Experimental Protocol: Sepiapterin Reductase Activity Assay
This protocol provides a method for determining the enzymatic activity of sepiapterin reductase.
Objective: To measure the rate of sepiapterin reduction catalyzed by SPR.
Materials:
-
Purified sepiapterin reductase or cell/tissue lysate
-
Sepiapterin solution
-
NADPH solution
-
Potassium phosphate buffer (pH 6.4)
-
Spectrophotometer capable of measuring absorbance at 420 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme sample in a cuvette.
-
Initiate the reaction by adding the sepiapterin solution.
-
Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiapterin.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity based on the molar extinction coefficient of sepiapterin.
Tissue Distribution of SPR mRNA
To understand the physiological roles of sepiapterin reductase, its expression pattern in various human tissues was investigated. Early studies employing Northern blot analysis revealed the distribution of SPR mRNA, providing insights into the sites of BH4 synthesis.
A 1993 study detected two mRNA species for sepiapterin reductase in human cell lines, with sizes of 1.6 and 2.1 kb. In rat tissues, however, only a 1.3-kb species was present. The expression of SPR mRNA was found to be absent in cell lines that lack sepiapterin reductase activity, indicating that the enzyme's activity is regulated at the level of its mRNA.
Experimental Protocol: Northern Blot Analysis of SPR mRNA
The following protocol outlines the general steps for performing Northern blot analysis to determine the tissue distribution of SPR mRNA.
Objective: To detect and quantify the expression of SPR mRNA in various tissues.
Materials:
-
Total RNA or mRNA isolated from different human tissues
-
Formaldehyde, formamide, and MOPS buffer for denaturing gel electrophoresis
-
Nylon membrane
-
32P-labeled SPR cDNA probe
-
Hybridization buffer
-
Wash solutions of varying stringency
-
X-ray film or phosphorimager
Procedure:
-
RNA Electrophoresis:
-
Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.
-
-
Blotting:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.
-
Fix the RNA to the membrane by UV crosslinking or baking.
-
-
Hybridization:
-
Prehybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Add the radiolabeled SPR cDNA probe to the hybridization buffer and incubate overnight to allow for probe-mRNA hybridization.
-
-
Washing:
-
Wash the membrane with solutions of increasing stringency to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe.
-
The intensity of the resulting bands provides a semi-quantitative measure of SPR mRNA abundance in each tissue.
-
Generation and Characterization of SPR Knockout Mice
To elucidate the in vivo functions of sepiapterin reductase, a knockout mouse model was generated in 2006 by disrupting the Spr gene. These mice provided a crucial tool for understanding the physiological consequences of SPR deficiency.
The Spr knockout mice (Spr-/-) were generated by replacing a genomic region that includes a part of exon 1 and the entirety of exon 2 with a neomycin resistance cassette. This targeted disruption resulted in a null allele.
Experimental Protocol: Generation of SPR Knockout Mice
The following protocol details the key steps involved in creating the Spr knockout mouse model.
Objective: To generate a mouse line with a targeted disruption of the Spr gene.
Materials:
-
Mouse embryonic stem (ES) cells (e.g., from a 129/SvJ strain)
-
Targeting vector containing homologous arms to the Spr gene and a selection cassette (e.g., PGK-neo)
-
Electroporation apparatus
-
ES cell culture medium and selection agents (e.g., G418)
-
Blastocysts from a donor mouse strain (e.g., C57BL/6)
-
Micromanipulation equipment for blastocyst injection
-
Pseudopregnant foster mothers
Procedure:
-
Targeting Vector Construction:
-
Construct a targeting vector containing DNA sequences homologous to the regions flanking the targeted exon(s) of the Spr gene.
-
Insert a positive selection cassette (e.g., neomycin resistance gene) to replace the critical exon(s).
-
-
ES Cell Transfection and Selection:
-
Electroporate the targeting vector into mouse ES cells.
-
Culture the ES cells in the presence of a selection agent (e.g., G418) to select for cells that have incorporated the targeting vector.
-
-
Screening for Homologous Recombination:
-
Screen the resistant ES cell clones by PCR and Southern blot analysis to identify those in which the targeting vector has integrated into the Spr locus via homologous recombination.
-
-
Blastocyst Injection and Chimera Generation:
-
Inject the correctly targeted ES cells into blastocysts.
-
Transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.
-
The resulting chimeric offspring will be composed of cells from both the host blastocyst and the injected ES cells.
-
-
Germline Transmission:
-
Breed the chimeric mice with wild-type mice.
-
Identify heterozygous offspring (Spr+/-) that have inherited the targeted allele through the germline by genotyping their tail DNA.
-
-
Generation of Homozygous Knockouts:
-
Intercross the heterozygous mice to produce homozygous knockout (Spr-/-), heterozygous (Spr+/-), and wild-type (Spr+/+) offspring.
-
Initial Characterization of SPR Knockout Mice
The initial characterization of the Spr-/- mice revealed a range of severe phenotypes, underscoring the critical role of SPR in vivo.
Biochemical Phenotypes:
-
Pterin Profile: Spr-/- mice exhibited disturbed pterin profiles in both the liver and brain, with elevated levels of neopterin and sepiapterin, and significantly reduced levels of biopterin and BH4 compared to their wild-type littermates[3].
-
Neurotransmitter Levels: The levels of the neurotransmitters dopamine, norepinephrine, and serotonin were greatly diminished in the brains of Spr-/- mice[4].
-
Phenylketonuria: These mice also displayed phenylketonuria, characterized by elevated levels of phenylalanine in the blood[4].
Physical and Behavioral Phenotypes:
-
Growth Retardation: Spr-/- mice exhibited dwarfism and impaired body movement[4].
These findings from the initial characterization of the SPR knockout mice firmly established the essential role of sepiapterin reductase in BH4 homeostasis and, consequently, in normal neurological function and development.
Signaling Pathways and Logical Relationships
The discovery and characterization of the SPR gene have placed it as a key player in the tetrahydrobiopterin (BH4) biosynthesis pathway, which is intricately linked to several crucial downstream signaling pathways.
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The following diagram illustrates the de novo biosynthesis pathway of BH4, highlighting the central role of Sepiapterin Reductase.
Caption: De novo biosynthesis pathway of tetrahydrobiopterin (BH4).
Experimental Workflow for SPR Knockout Mouse Generation
This diagram outlines the logical workflow for generating and confirming an SPR knockout mouse model.
Caption: Workflow for generating SPR knockout mice.
Conclusion
The discovery and initial characterization of the SPR gene have been instrumental in unraveling the complexities of tetrahydrobiopterin metabolism and its profound impact on human health. The foundational studies, from the cloning of the human cDNA to the generation and analysis of the knockout mouse model, have laid the groundwork for our current understanding of sepiapterin reductase deficiency and its associated neurological disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core scientific principles and methodologies that have defined the field. Further research into the regulation of SPR expression and the development of therapeutic strategies targeting this pathway hold significant promise for patients affected by these debilitating conditions.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. A Murine Model for Human Sepiapterin-Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A murine model for human sepiapterin-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Sepiapterin Reductase Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin reductase (SPR) is a critical enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4).[1][2][3] BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin, as well as for nitric oxide synthases.[4][5][6] Dysregulation of SPR activity has been implicated in various neurological and cardiovascular disorders, making it a significant target for drug development.[7][8] These application notes provide detailed protocols for measuring SPR activity in cell lysates, a crucial step for studying its function and identifying potential inhibitors.
The primary methods for assaying SPR activity rely on monitoring the NADPH-dependent reduction of sepiapterin.[7][9] This can be achieved through spectrophotometric assays that track the change in absorbance of either the cofactor NADPH or the substrate sepiapterin.[10][11] Alternatively, more sensitive methods involving high-performance liquid chromatography (HPLC) can be employed to quantify the reaction products.[12][13][14]
Signaling and Metabolic Pathways
Sepiapterin reductase is the terminal enzyme in the de novo synthesis pathway of BH4, converting 6-pyruvoyl-tetrahydropterin to BH4 in a two-step reduction process.[2][15] It also participates in a salvage pathway by reducing sepiapterin to 7,8-dihydrobiopterin, which is then converted to BH4 by dihydrofolate reductase (DHFR).[3][4]
Caption: Tetrahydrobiopterin (BH4) biosynthesis pathways.
Experimental Protocols
Preparation of Cell Lysates
Proper preparation of cell lysates is critical for obtaining accurate and reproducible results. All steps should be performed at 4°C to minimize protein degradation.[16]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl pH 8.0, 1% SDS, 1.0 mM Na-Orthovanadate)[17]
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Protocol:
-
Wash the cultured cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[17]
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[16]
Spectrophotometric Assay of SPR Activity
This is the most common method and can be performed in two ways: by monitoring the decrease in NADPH absorbance at 340 nm or the decrease in sepiapterin absorbance at 420 nm.[10][11]
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric SPR assay.
A. Monitoring NADPH Oxidation (340 nm)
Materials:
-
Cell lysate
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 6.4[10]
-
NADPH stock solution (10 mM in assay buffer)
-
Sepiapterin stock solution (10 mM in assay buffer)
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Set the spectrophotometer to 340 nm and equilibrate to 37°C.
-
In a cuvette, prepare the reaction mixture:
-
Assay Buffer to a final volume of 1 mL.
-
NADPH to a final concentration of 100 µM.[10]
-
Cell lysate (e.g., 5-20 µg of total protein).
-
-
Mix gently and pre-incubate for 3-5 minutes at 37°C.
-
Initiate the reaction by adding sepiapterin to a final concentration of 50 µM.[10]
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
B. Monitoring Sepiapterin Reduction (420 nm)
Protocol:
-
Set the spectrophotometer to 420 nm and equilibrate to 37°C.
-
Follow the same reaction setup as for monitoring NADPH oxidation.
-
Initiate the reaction by adding sepiapterin.
-
Immediately monitor the decrease in absorbance at 420 nm for 5-10 minutes.[11]
HPLC-based Assay of SPR Activity
This method offers higher sensitivity and specificity by measuring the product of the reaction, 7,8-dihydrobiopterin, which is oxidized to the fluorescent biopterin for detection.[12]
Materials:
-
Cell lysate
-
Reaction Buffer: 0.1 M Potassium Phosphate, pH 6.4
-
NADPH stock solution (10 mM)
-
Sepiapterin stock solution (10 mM)
-
Iodine solution (1% I2 in 2% KI)
-
Ascorbic acid solution (to stop the oxidation)
-
HPLC system with a fluorescence detector
Protocol:
-
Set up the enzymatic reaction in a microcentrifuge tube as described in the spectrophotometric assay (total volume can be scaled down, e.g., 200 µL).[9]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a small volume of iodine solution and incubate in the dark for 10 minutes to oxidize the dihydrobiopterin to biopterin.[9]
-
Quench the excess iodine by adding ascorbic acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant onto the HPLC system for quantification of biopterin.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes key parameters for the SPR activity assays. Note that optimal substrate concentrations and the amount of cell lysate may need to be empirically determined for each cell type.
| Parameter | Spectrophotometric Assay (NADPH) | Spectrophotometric Assay (Sepiapterin) | HPLC-based Assay |
| Wavelength | 340 nm | 420 nm | Excitation: ~350 nm, Emission: ~450 nm |
| Substrate | Sepiapterin | Sepiapterin | Sepiapterin |
| Cofactor | NADPH | NADPH | NADPH |
| Typical [Sepiapterin] | 50 µM[10] | 50 µM[11] | 125 µM[12] |
| Typical [NADPH] | 100 µM[10] | 100 µM[11] | 250 µM[12] |
| Assay Buffer | 0.1 M Potassium Phosphate, pH 6.4[10] | 0.1 M Potassium Phosphate, pH 6.4[11] | 0.1 M Potassium Phosphate, pH 6.4[12] |
| Detection Principle | Decrease in NADPH absorbance | Decrease in sepiapterin absorbance | Fluorescence of oxidized product (biopterin) |
Calculation of Enzyme Activity
For spectrophotometric assays, the enzyme activity can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
Formula: Activity (µmol/min/mg) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) * (1 / [Protein]) * 10^6
Where:
-
ΔA/min = The rate of change in absorbance per minute.
-
ε = Molar extinction coefficient (For NADPH at 340 nm, ε = 6220 M⁻¹cm⁻¹; for Sepiapterin at 420 nm, the value needs to be determined or obtained from literature).[10]
-
l = Path length of the cuvette (usually 1 cm).
-
V_total = Total volume of the assay.
-
V_enzyme = Volume of the enzyme (cell lysate) added.
-
[Protein] = Protein concentration of the cell lysate in mg/mL.
For the HPLC-based assay, a standard curve of biopterin should be generated to quantify the amount of product formed. The activity is then expressed as nmol of biopterin formed per minute per mg of protein.
Conclusion
The protocols outlined in these application notes provide robust methods for the measurement of sepiapterin reductase activity in cell lysates. The choice between a spectrophotometric and an HPLC-based assay will depend on the required sensitivity and the available equipment. Accurate determination of SPR activity is fundamental for advancing our understanding of BH4 metabolism and for the development of novel therapeutics targeting this important enzyme.
References
- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mygenefood.com [mygenefood.com]
- 6. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 8. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous assay of urine sepiapterin and creatinine in patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of sepiapterin in CSF of patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 16. Preparing cell lysates | Life Science Research | Merck [merckmillipore.com]
- 17. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 18. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Recombinant Human Sepiapterin Reductase (SPR) Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin reductase (SPR) is a critical enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] Consequently, SPR plays a vital role in the production of neurotransmitters such as dopamine and serotonin, and in the regulation of vascular tone. Dysregulation of SPR activity has been implicated in various neurological and cardiovascular disorders, making it a significant target for drug development. This document provides a detailed protocol for the expression and purification of recombinant human SPR from Escherichia coli, yielding a highly pure and active enzyme suitable for biochemical and structural studies.
The protocol outlines the expression of N-terminally His-tagged human SPR in E. coli BL21(DE3) cells, followed by a two-step purification process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).
Data Presentation
Table 1: Purification of Recombinant Human Sepiapterin Reductase (SPR)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 250 | 90 | 0.36 | 100 | 1 |
| Ni-NTA Affinity | 15 | 75 | 5.0 | 83 | 13.9 |
| Size-Exclusion | 12 | 68 | 5.7 | 76 | 15.8 |
Note: The data presented are representative values obtained from a 1-liter E. coli culture. Actual yields and activities may vary depending on experimental conditions. The specific activity is comparable to values reported for homologous enzymes.
Signaling Pathway and Experimental Workflow
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The following diagram illustrates the de novo synthesis pathway of tetrahydrobiopterin (BH4), highlighting the essential role of Sepiapterin Reductase (SPR).
References
Revolutionizing Neuroscience Research: CRISPR/Cas9-Mediated SPR Gene Knockout in a Neuronal Cell Line
Abstract
This application note provides a comprehensive protocol for the CRISPR/Cas9-mediated knockout of the Sepiapterin Reductase (SPR) gene in a neuronal cell line. The SPR gene encodes a critical enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway, an essential cofactor for the production of key neurotransmitters, including dopamine and serotonin.[1][2] Consequently, generating a stable SPR knockout neuronal cell line provides a powerful in vitro model to investigate the roles of SPR in neurobiology, study the pathophysiology of SPR-related neurological disorders such as Dopa-responsive dystonia, and screen for potential therapeutic agents.[1][2][3] This document outlines the experimental workflow, from sgRNA design to validation of the knockout and subsequent phenotypic analysis, and includes detailed protocols and representative data.
Introduction
Sepiapterin Reductase (SPR) is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4).[1][4] In the brain, BH4 is an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[4][5] Mutations in the SPR gene that lead to reduced or absent enzyme function can cause sepiapterin reductase deficiency, a rare inherited neurotransmitter disorder characterized by severe motor and cognitive impairments.[1][6][7]
The CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing, enabling the targeted knockout of genes to study their function.[1] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to frameshift mutations and functional gene knockout.[1]
Here, we describe a detailed methodology for generating and validating an SPR knockout in a human neuroblastoma cell line, SH-SY5Y, which is a widely used model in neuroscience research due to its ability to differentiate into a neuron-like phenotype.[4]
Data Presentation
Successful knockout of the SPR gene is expected to result in a significant reduction in SPR protein expression and a subsequent decrease in the downstream neurotransmitters, dopamine and serotonin. The following tables summarize representative quantitative data from a hypothetical SPR knockout experiment in an SH-SY5Y neuronal cell line.
Table 1: Validation of SPR Gene Knockout
| Analysis Method | Wild-Type Control | SPR Knockout Clone | Knockout Efficiency (%) |
| SPR Protein Level (Western Blot, Relative to β-actin) | 1.00 ± 0.08 | 0.05 ± 0.02 | ~95% |
| SPR mRNA Level (qRT-PCR, Relative to GAPDH) | 1.00 ± 0.12 | 0.11 ± 0.04 | ~89% |
| Genotyping (Sanger Sequencing) | Wild-type sequence | Biallelic frameshift indel | N/A |
Table 2: Neurotransmitter Analysis in SPR Knockout Neuronal Cells
| Neurotransmitter | Wild-Type Control (ng/mg protein) | SPR Knockout Clone (ng/mg protein) | Percent Reduction (%) |
| Dopamine | 15.8 ± 2.1 | 1.2 ± 0.4 | 92.4% |
| Serotonin | 8.5 ± 1.3 | 0.5 ± 0.2 | 94.1% |
| Homovanillic acid (HVA) (Dopamine metabolite) | 25.2 ± 3.5 | 2.1 ± 0.8 | 91.7% |
| 5-Hydroxyindoleacetic acid (5-HIAA) (Serotonin metabolite) | 12.1 ± 1.9 | 0.9 ± 0.3 | 92.6% |
Signaling Pathway and Experimental Workflow Diagrams
Tetrahydrobiopterin (BH4) Biosynthesis and Neurotransmitter Production
Caption: BH4 biosynthesis pathway and its role in neurotransmitter synthesis.
Experimental Workflow for Generating SPR Knockout Neuronal Cell Line
References
- 1. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized CRISPR/Cas9 approach for precise genome editing in neurons | eLife [elifesciences.org]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Knockout of the Serotonin Reuptake Transporter Results in the Reduction of Dendritic Spines in In vitro Rat Cortical Neuronal Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 unveils the dynamics of the endogenous µ‐opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the sepiapterin reductase gene cause a novel tetrahydrobiopterin-dependent monoamine-neurotransmitter deficiency without hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein Expression Levels Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the use of Western Blotting to determine the expression levels of a target protein.
Application Notes
Western Blotting is a fundamental and widely used technique in molecular biology and immunology to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2][3] The method relies on the high specificity of the interaction between an antibody and its antigen.[4] The general workflow involves separating proteins by size via gel electrophoresis, transferring the separated proteins to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[3][5]
The specificity of the antibody-antigen interaction allows for the identification of a target protein from a complex mixture.[4] This technique can provide qualitative data on the presence or absence of a protein, as well as quantitative or semi-quantitative data on the relative abundance of the protein in different samples.[1] For quantitative analysis, it is crucial to ensure that the signal generated is within the linear range of detection and to use appropriate normalization controls to account for variations in sample loading and transfer efficiency.[1][6]
Common normalization controls include housekeeping proteins (HKPs) such as β-actin, GAPDH, and α-tubulin.[1] However, it is important to validate that the expression of the chosen housekeeping protein does not change under the experimental conditions being studied.[1] An alternative to housekeeping proteins is total protein normalization, which is becoming increasingly recommended by scientific journals.[6]
The detection of the protein-antibody complex is typically achieved through chemiluminescence or fluorescence.[3] In chemiluminescent detection, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used. This enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imager. For fluorescent detection, the secondary antibody is conjugated to a fluorophore, and the signal is detected using a fluorescent imager.
Quantitative Data Summary
The following tables represent example data from a quantitative Western Blot experiment designed to measure the relative expression of a target protein in response to a treatment.
Table 1: Densitometry Readings
| Sample ID | Target Protein Signal (Arbitrary Units) | Housekeeping Protein Signal (Arbitrary Units) |
| Control 1 | 125,000 | 250,000 |
| Control 2 | 135,000 | 260,000 |
| Control 3 | 130,000 | 255,000 |
| Treated 1 | 250,000 | 252,000 |
| Treated 2 | 265,000 | 258,000 |
| Treated 3 | 258,000 | 254,000 |
Table 2: Normalized Protein Expression
| Sample ID | Normalized Target Protein Expression (Target/Housekeeping) | Fold Change (vs. Control Average) |
| Control 1 | 0.500 | 0.97 |
| Control 2 | 0.519 | 1.01 |
| Control 3 | 0.510 | 0.99 |
| Treated 1 | 0.992 | 1.93 |
| Treated 2 | 1.027 | 1.99 |
| Treated 3 | 1.016 | 1.97 |
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps of the Western Blotting protocol.
Hypothetical Signaling Pathway Diagram
Caption: A diagram of a hypothetical signaling cascade leading to the activation of the target protein.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing a Western Blot to detect a target protein.
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash the cell culture dish with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
-
II. Gel Electrophoresis
-
Sample Preparation for Loading:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Assemble the gel electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage for the target protein's molecular weight.
-
Fill the inner and outer chambers with running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
III. Protein Transfer
-
Membrane and Filter Paper Preparation:
-
Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter paper to the size of the gel.
-
If using PVDF, activate the membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[5] Nitrocellulose membranes only require equilibration in transfer buffer.
-
-
Assembling the Transfer Stack:
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
-
Electrotransfer:
-
Place the transfer cassette into the transfer tank filled with transfer buffer.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour or 25 V overnight at 4°C).
-
IV. Immunodetection
-
Blocking:
-
After transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein in the blocking solution at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated (e.g., HRP) or fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
V. Signal Detection and Analysis
-
Detection:
-
For chemiluminescent detection, incubate the membrane with the ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
For fluorescent detection, visualize the membrane using a fluorescent imager at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the signal of the target protein to the signal of the loading control (housekeeping protein or total protein stain).
-
Calculate the relative fold change in protein expression between different samples.
-
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunohistochemical Staining of Sepiapterin Reductase in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of sepiapterin reductase (SPR) in formalin-fixed, paraffin-embedded brain tissue. Sepiapterin reductase is a key enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of several key neurotransmitters, including dopamine and serotonin. The localization and quantification of SPR in brain tissue are crucial for understanding its role in normal brain function and in the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease and depression.
Signaling Pathway
Sepiapterin reductase catalyzes the final step in the biosynthesis of BH4 from guanosine triphosphate (GTP). BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively. A deficiency in SPR can lead to a shortage of these vital neurotransmitters in the brain, resulting in various neurological disorders.
Caption: The de novo synthesis pathway of tetrahydrobiopterin (BH4) and its role as a cofactor in neurotransmitter synthesis.
Experimental Workflow
The following diagram outlines the major steps for the immunohistochemical staining of sepiapterin reductase in brain tissue.
Caption: A generalized workflow for the immunohistochemical detection of sepiapterin reductase.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for the key reagents in this protocol. Optimization may be required for specific antibodies and tissue types.
Table 1: Antibody Dilutions and Incubation Parameters
| Antibody Type | Host Species | Recommended Starting Dilution | Incubation Temperature | Incubation Time |
| Primary Antibody (Anti-SPR) | Rabbit | 1:100 - 1:500 | 4°C | Overnight |
| Biotinylated Secondary Antibody | Goat (anti-Rabbit) | 1:200 - 1:1000 | Room Temperature | 1-2 hours |
Table 2: Antigen Retrieval and Blocking Reagents
| Reagent | Composition | Incubation Temperature | Incubation Time |
| Antigen Retrieval Solution | 10 mM Sodium Citrate Buffer, pH 6.0 | 95-100°C | 15-20 minutes |
| Endogenous Peroxidase Block | 0.3% - 3% Hydrogen Peroxide in Methanol or PBS | Room Temperature | 10-30 minutes |
| Blocking Buffer | 5-10% Normal Goat Serum in PBS with 0.3% Triton X-100 | Room Temperature | 1 hour |
Detailed Experimental Protocol
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
Materials and Reagents:
-
FFPE brain tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate Buffer (pH 6.0)
-
Hydrogen Peroxide (30% stock)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Normal Goat Serum
-
Primary antibody: Rabbit anti-Sepiapterin Reductase
-
Biotinylated secondary antibody: Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the preheated buffer and incubate for 15-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS twice for 5 minutes each.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides in PBS twice for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate slides in a blocking buffer containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sepiapterin reductase antibody in the blocking buffer to the desired concentration (e.g., 1:200).
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the slides with PBS three times for 5 minutes each.
-
Dilute the biotinylated goat anti-rabbit secondary antibody in the blocking buffer (e.g., 1:500).
-
Apply the diluted secondary antibody to the slides and incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Wash the slides with PBS three times for 5 minutes each.
-
Prepare the ABC reagent according to the manufacturer's instructions and incubate the slides for 30-60 minutes at room temperature.
-
Wash the slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) for 3 minutes each.
-
Clear the sections in xylene twice for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope. Sepiapterin reductase staining will appear as a brown precipitate, while the cell nuclei will be stained blue. The intensity and localization of the staining can be qualitatively or quantitatively analyzed using appropriate imaging software.
-
Application Notes and Protocols for High-Throughput Screening of Sepiapterin Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] As the final enzyme in the de novo synthesis pathway of BH4, SPR catalyzes the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to BH4.[3] It also participates in a salvage pathway by converting sepiapterin to dihydrobiopterin (BH2), which is subsequently reduced to BH4 by dihydrofolate reductase.[3][4] Given its pivotal role, the inhibition of SPR presents a promising therapeutic strategy for a variety of disorders associated with BH4 overproduction, including certain types of pain and inflammatory conditions.[5] High-throughput screening (HTS) is a key methodology for identifying novel and potent SPR inhibitors from large compound libraries. This document provides detailed protocols and application notes for conducting HTS campaigns targeting SPR.
Signaling Pathway
The biosynthesis of tetrahydrobiopterin is a multi-step process involving de novo, salvage, and recycling pathways. SPR plays a crucial role in both the de novo and salvage pathways.
Caption: Tetrahydrobiopterin (BH4) Biosynthesis Pathways.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Sepiapterin Reductase (SPR)
-
Substrate: Sepiapterin
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.5
-
Positive Control Inhibitor: N-Acetylserotonin or Sulfasalazine
-
Detection Reagent (for fluorescence assay): Iodine solution (2.5% I₂ in 5% KI)
-
Stop Solution (for fluorescence assay): Ascorbic acid solution
-
Assay Plates: 384-well, black, flat-bottom plates for fluorescence assays; UV-transparent plates for absorbance assays.
-
Compound Library: Library of small molecules dissolved in Dimethyl Sulfoxide (DMSO)
Sepiapterin Reductase Enzymatic Assay Protocol (Fluorescence-Based)
This protocol is adapted for a high-throughput format to measure the activity of SPR by detecting the formation of dihydrobiopterin (BH2), which is then oxidized to the fluorescent product, biopterin.
-
Compound Plating:
-
Dispense test compounds and controls into the 384-well assay plates. Typically, a final concentration range of 10 µM is used for primary screening.
-
Include positive controls (e.g., N-Acetylserotonin) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant human SPR in 100 mM potassium phosphate buffer (pH 7.5). The final concentration in the assay should be empirically determined to yield a robust signal (e.g., 5 µg/mL).
-
-
Reaction Initiation:
-
Add the SPR enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a substrate/cofactor mix containing sepiapterin and NADPH in 100 mM potassium phosphate buffer (pH 7.5). Final concentrations in the assay are typically 125 µM for sepiapterin and 250 µM for NADPH.[6]
-
Add the substrate/cofactor mix to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plates at 37°C for 60-120 minutes in the dark.[6]
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding iodine solution to each well. This will oxidize the product (BH2) to the fluorescent biopterin.
-
Incubate for 10 minutes at room temperature in the dark.
-
Add a stop solution (e.g., ascorbic acid) to quench the excess iodine.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively.
-
Alternative Absorbance-Based Assay
An alternative method involves monitoring the consumption of the substrate, sepiapterin, which has a distinct absorbance at 420 nm.
-
Follow steps 1-3 of the fluorescence-based protocol using UV-transparent plates.
-
After the addition of the substrate/cofactor mix, immediately measure the initial absorbance at 420 nm.
-
Incubate the plates at 37°C for the desired reaction time.
-
Measure the final absorbance at 420 nm.
-
The decrease in absorbance is proportional to SPR activity.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries and identify potential SPR inhibitors.
Caption: High-Throughput Screening Workflow for SPR Inhibitors.
Data Presentation
Assay Validation
To ensure the quality and reliability of the HTS assay, a Z'-factor should be calculated. The Z'-factor is a statistical parameter that represents the separation between the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control (e.g., maximum inhibition)
-
SD_neg = Standard deviation of the negative control (e.g., no inhibition, DMSO)
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating a large separation window between the controls and low data variability.[7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of known SPR inhibitors.
| Compound | IC50 Value | Assay Type | Organism | Reference |
| SPRi3 | 74 nM | Cell-free | Human | [1][8] |
| 5.2 µM | Cell-based | - | [1][8] | |
| 450 nM | Sensory neuron culture | Mouse | ||
| N-Acetylserotonin | 53 nM (neuroprotection) | Cell-based (OGD) | - | [9] |
| Sulfasalazine | 31 nM | Recombinant enzyme | Human | [7][10] |
| 0.15 mM (leukotriene formation) | Isolated cells | Rat | [11] | |
| Sulfathiazole | 62 nM | Recombinant enzyme | Human | [7][10] |
| Sulfapyridine | 141 nM | Recombinant enzyme | Human | [7][10] |
| 480 nM | - | - | [5] | |
| Sulfamethoxazole | 180 nM | Recombinant enzyme | Human | [7][10] |
| Chlorpropamide | 120 nM | Recombinant enzyme | Human | [12] |
| Mesalamine | 370 µM | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and temperature. The data presented here are for comparative purposes.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for establishing a robust high-throughput screening platform for the identification of novel sepiapterin reductase inhibitors. Careful assay optimization, validation using metrics such as the Z'-factor, and a systematic workflow for hit confirmation and characterization are essential for the successful discovery of potent and selective SPR modulators for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPRi3|SPR inhibitor 3 [dcchemicals.com]
- 9. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Animal Models for Studying Sepiapterin Reductase Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available animal models for studying sepiapterin reductase (SPR) deficiency, a rare autosomal recessive disorder that impairs the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes involved in neurotransmitter synthesis.[1][2][3] The primary focus is on the well-characterized murine model, with additional information on emerging invertebrate and vertebrate models. Detailed protocols for key biochemical and behavioral analyses are also provided to facilitate experimental design and execution.
Murine Model: Sepiapterin Reductase Knockout (Spr-/-) Mouse
The Spr-/- mouse is the most extensively studied animal model for SPR deficiency.[2][3][4][5][6] These mice are generated by targeted deletion of the Spr gene.[4] They exhibit many of the key biochemical and clinical features observed in human patients, making them an invaluable tool for investigating disease pathophysiology and evaluating potential therapeutic interventions.[2][3][4][5][6]
Generation of Spr-/- Mice
A knockout construct is generated to replace a genomic region of the Spr gene, typically including essential exons, with a selection cassette (e.g., PGK-neomycin).[4] This construct is then introduced into embryonic stem (ES) cells, and homologous recombination events are selected for. The correctly targeted ES cells are subsequently injected into blastocysts to generate chimeric mice, which are then bred to establish a germline transmission of the null allele.[4]
Biochemical Phenotype
Spr-/- mice display significant alterations in pterin and neurotransmitter metabolism, closely mirroring the biochemical signature of human SPR deficiency.[2][4][5]
Table 1: Biochemical Profile of Spr-/- Mice
| Analyte | Brain | Liver | Serum | Reference |
| Tetrahydrobiopterin (BH4) | Greatly Reduced | Greatly Reduced | - | [4] |
| Dopamine | Significantly Reduced | - | - | [4] |
| Serotonin | Significantly Reduced | - | - | [4] |
| Norepinephrine | Significantly Reduced | - | - | [4] |
| Phenylalanine | - | - | Greatly Increased | [4] |
| Sepiapterin | Increased | Increased | - | [7] |
| Neopterin | Increased | Increased | - | [7] |
| Biopterin | Increased | Increased | - | [7] |
Note: "-" indicates data not specified in the provided search results.
Behavioral Phenotype
The biochemical deficits in Spr-/- mice translate into a distinct behavioral phenotype characterized by motor impairments.[4][8]
Table 2: Behavioral Characteristics of Spr-/- Mice
| Phenotype | Description | Reference |
| Impaired Locomotion | Reduced spontaneous movement and coordination. | [4] |
| Dwarfism | Develops during the early postnatal period. | [4] |
| Tremor-like Phenotype | Observed after weaning. | [9] |
| Hypertension with Fluctuation | Observed in adult mice. | [8] |
| Bradycardia | Observed in adult mice. | [8] |
Therapeutic Intervention Studies
Oral supplementation with BH4 and neurotransmitter precursors (L-DOPA and 5-hydroxytryptophan) has been shown to rescue some of the key phenotypes in Spr-/- mice, highlighting the model's utility for testing therapeutic strategies.[3][4] Treatment can completely reverse dwarfism and high serum phenylalanine levels.[4]
Invertebrate Model: Silkworm lemon Mutant
The lemon mutant of the silkworm (Bombyx mori) has been proposed as a potential invertebrate model for SPR deficiency. This mutant carries a point mutation in the BmSPR gene, leading to a truncated protein.
Biochemically, the lemon mutant exhibits decreased levels of dopamine and serotonin, and an increased level of neopterin, while phenylalanine levels remain normal. These characteristics show similarities to human SPR deficiency patients. Furthermore, administration of L-DOPA to the mutant silkworms leads to a significant increase in dopamine levels. Behaviorally, the lemon mutant displays negative behavioral abilities.
Other Potential Models
While less characterized for SPR deficiency specifically, other animal models are valuable for studying broader aspects of tetrahydrobiopterin and neurotransmitter deficiencies.
-
Drosophila melanogaster (Fruit Fly): The fruit fly has conserved pathways for BH4 biosynthesis.[10] Loss-of-function mutations in the enzymes involved in this pathway, including Sepiapterin Reductase (Sptr), can be used to study the roles of BH4 in the nervous system and other tissues.[10] For instance, BH4 deficiency in Drosophila has been shown to affect feeding behavior by modulating the activity of neuropeptide F (NPF) neurons.[10]
-
Danio rerio (Zebrafish): Zebrafish are a powerful vertebrate model for studying development and disease. They possess the major neurotransmitter systems found in mammals, and their transparent embryos allow for in vivo imaging of neural development.[11][12][13][14] Genetic manipulation techniques can be used to create models of neurotransmitter deficiencies to study the underlying molecular mechanisms and for high-throughput drug screening.[11][15]
Experimental Protocols
Measurement of Tetrahydrobiopterin (BH4) in Animal Tissues
This protocol is adapted from established methods for HPLC with electrochemical detection.[1][4][16]
Materials:
-
Tissue of interest (e.g., brain, liver)
-
Homogenization buffer: 50 mM potassium phosphate buffer (pH 2.6) with 1 mM dithiothreitol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA)[4]
-
Acid precipitation buffer: 1 M phosphoric acid, 2 M trichloroacetic acid, 1 mM dithioerythritol[16]
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
Procedure:
-
Immediately after dissection, wash the tissue in ice-cold homogenization buffer.[4]
-
Weigh the tissue and homogenize in 500 µL of ice-cold homogenization buffer.[16]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube and add an equal volume of ice-cold acid precipitation buffer.[16]
-
Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.[16]
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Quantify BH4 levels by comparing the peak area to a standard curve.[16]
Measurement of Dopamine and Serotonin in Mouse Brain
This protocol is based on established HPLC methods with electrochemical or UV detection.[17][18][19][20][21]
Materials:
-
Mouse brain tissue (e.g., striatum, cortex)
-
HPLC system with an electrochemical or UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., 0.05% formic acid and acetonitrile (90:10, v/v)[17][18]
Procedure:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid.[17][18]
-
Centrifuge the homogenate at high speed (e.g., 43,000 rpm) for 15 minutes at 4°C.[17]
-
Filter the supernatant through a 0.22 µm nylon filter.[17]
-
Inject 20 µL of the filtered sample into the HPLC system.[17][18]
-
Separate dopamine and serotonin using an appropriate mobile phase and column.
-
Detect and quantify the neurotransmitters using an electrochemical or UV detector set at the appropriate wavelength (e.g., 280 nm for UV).[20]
-
Calculate concentrations based on a standard curve.
Sepiapterin Reductase (SPR) Activity Assay
This protocol is a modified version of a previously described method.[22]
Materials:
-
Tissue or cell lysate
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sepiapterin solution (final concentration 0.125 mmol/L)
-
NADPH solution (final concentration 0.25 mmol/L)
-
Iodine solution
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sepiapterin, and NADPH.
-
Add 5 µg of cell or tissue lysate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 2 hours in the dark.
-
Stop the reaction by adding 25 µL of iodine solution and incubating for 10 minutes in the dark.
-
Centrifuge at 15,000 x g for 3 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for biopterin formation, which is used as an index of SPR activity.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.[9][23]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm square box)[5]
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.[5]
-
Gently place the mouse in the center of the open field arena.[9]
-
Record the mouse's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.[5]
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena with 70% ethanol between each mouse.[5]
Rotarod Test
This test is used to assess motor coordination and balance.[23][24][25]
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimate the mice to the testing room.
-
Place the mouse on the rotating rod of the apparatus.
-
Start the rotation at a low speed and gradually accelerate to a higher speed (e.g., from 4 to 40 rpm over 5 minutes).[23][24]
-
Record the latency to fall from the rod.
-
Perform multiple trials for each mouse with an inter-trial interval (e.g., 10 minutes).[23]
-
The average latency to fall across the trials is used as the measure of motor coordination.
Signaling Pathways and Workflows
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A murine model for human sepiapterin-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Sepiapterin reductase gene-disrupted mice suffer from hypertension with fluctuation and bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. A fat-derived metabolite regulates a peptidergic feeding circuit in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zebrafish as an emerging model for studying complex brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish Get Connected: Investigating Neurotransmission Targets and Alterations in Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiomyocyte tetrahydrobiopterin synthesis regulates fatty acid metabolism and susceptibility to ischaemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Simultaneous measurement of dopamine, serotonin, their metabolites and tryptophan in mouse brain homogenates by high-performance liquid chromatography with dual coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 21. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rotarod-Test for Mice [protocols.io]
- 25. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Sepiapterin Reductase Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant sepiapterin reductase (SPR), specifically focusing on problems that lead to low protein yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield during recombinant sepiapterin reductase purification?
Low yield in recombinant SPR purification can stem from several factors throughout the experimental workflow. The primary bottlenecks are often:
-
Suboptimal Gene Expression: The expression host (commonly E. coli) may not be producing sufficient quantities of the SPR protein. This can be due to issues with the expression vector, codon bias, or suboptimal induction conditions.
-
Protein Insolubility and Aggregation: Sepiapterin reductase, like many recombinant proteins, can misfold and form insoluble aggregates known as inclusion bodies, particularly when overexpressed.
-
Inefficient Cell Lysis: Incomplete disruption of the host cells will result in a significant portion of the expressed protein not being released into the lysate for purification.
-
Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) on the recombinant SPR may be inaccessible, or the binding conditions (e.g., buffer composition) may not be optimal for efficient capture by the purification resin.
-
Inefficient Elution from Affinity Resin: The conditions used to elute the bound SPR from the resin may be too harsh, leading to denaturation and precipitation, or too gentle, resulting in incomplete recovery.
-
Protein Degradation: Proteases released from the host cells during lysis can degrade the target protein, reducing the amount of full-length, active SPR recovered.
-
Losses During Buffer Exchange or Concentration: Subsequent steps after initial purification, such as dialysis or ultrafiltration, can also contribute to protein loss if not performed carefully.
Q2: I am not seeing a strong band for sepiapterin reductase on my SDS-PAGE after induction. What should I do?
A faint or absent band corresponding to the expected molecular weight of SPR on an SDS-PAGE gel of your induced cell lysate is a strong indicator of a problem with protein expression. Here are several troubleshooting steps to consider:
-
Verify Your Expression Clone: Ensure the integrity of your expression plasmid by restriction digest and DNA sequencing to confirm the SPR gene is in-frame with the affinity tag and under the control of the promoter.
-
Optimize Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the post-induction temperature and time are critical. High concentrations of IPTG and high temperatures (e.g., 37°C) can sometimes lead to the formation of inclusion bodies or cellular toxicity. Try a range of IPTG concentrations and lower induction temperatures (e.g., 18-25°C) for a longer duration (e.g., 16-24 hours).[1]
-
Check Your E. coli Strain: Ensure you are using an appropriate E. coli expression strain, such as BL21(DE3), which is suitable for T7 promoter-based expression vectors like pET-28b.[2]
-
Consider Codon Optimization: The sequence of the sepiapterin reductase gene from your source organism may contain codons that are rare in E. coli, which can hinder efficient translation.[3][4] Synthesizing a codon-optimized version of the SPR gene for E. coli can significantly improve expression levels.
-
Perform a Western Blot: If you have an antibody against your affinity tag (e.g., anti-His), a western blot is more sensitive than Coomassie staining and can help you determine if the protein is being expressed at low levels.
Q3: My sepiapterin reductase is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Finding your target protein in the pellet after cell lysis indicates the formation of inclusion bodies. To improve the solubility of recombinant SPR, you can try the following strategies:
-
Lower Expression Temperature: Reducing the temperature during protein expression (e.g., to 15-20°C) slows down the rate of protein synthesis, which can give the newly synthesized polypeptide chain more time to fold correctly.[5]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein synthesis and potentially decrease the formation of inclusion bodies.[1]
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. You can co-transform your E. coli with a second plasmid that expresses chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your SPR can improve its solubility.[6]
-
Refolding from Inclusion Bodies: If the above strategies fail, you can purify the inclusion bodies, solubilize them using strong denaturants (e.g., 8 M urea or 6 M guanidine hydrochloride), and then attempt to refold the protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.
Q4: My sepiapterin reductase binds to the affinity column, but I get a low yield after elution. What could be the problem?
Low recovery after the elution step can be due to several factors related to the protein-resin interaction and the elution process itself.
-
Optimize Elution Buffer Composition: If you are using a His-tag and eluting with imidazole, the concentration may be too low for efficient elution. Try a stepwise or linear gradient of imidazole to determine the optimal concentration for eluting your protein without excessive contaminants.[2]
-
Check the pH of Your Buffers: The pH of your binding and elution buffers is critical. For His-tagged proteins, a pH of around 8.0 is typically used for binding, while a lower pH can be used for elution, although this can risk protein precipitation. Ensure your buffers are correctly prepared and the pH is verified.
-
Protein Precipitation on the Column: The high concentration of protein as it comes off the column can sometimes lead to aggregation and precipitation. Eluting into a buffer containing stabilizing agents like glycerol (10-20%), or at a lower temperature, can help.[7][8]
-
Incomplete Cleavage of the Affinity Tag: If your protocol involves on-column cleavage of the affinity tag, the protease activity might be suboptimal. Ensure the protease is active and that the cleavage reaction is performed under optimal conditions (temperature, time, buffer). Inefficient cleavage will result in the target protein remaining bound to the resin.
-
Consider Protein Degradation: Proteases from the host cell can co-purify with your protein and degrade it over time. Always include protease inhibitors in your lysis buffer and keep your protein samples cold.[5]
Troubleshooting Experimental Protocols
Protocol 1: Optimizing Expression of Recombinant Sepiapterin Reductase
-
Objective: To determine the optimal IPTG concentration and post-induction temperature for maximizing the expression of soluble SPR.
-
Methodology:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your SPR expression plasmid.
-
Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 100 mL of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 10 mL).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.4 mM, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C).[1][2]
-
After a set induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest the cells by centrifugation.
-
Analyze the expression levels by running a whole-cell lysate on an SDS-PAGE gel.
-
To assess solubility, lyse a portion of the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions on an SDS-PAGE gel.
-
Protocol 2: Small-Scale Purification to Test Buffer Conditions
-
Objective: To test different buffer compositions for optimal binding and elution of SPR from an affinity resin.
-
Methodology:
-
Grow a 50-100 mL culture of E. coli expressing SPR under your optimized conditions.
-
Harvest the cells and resuspend them in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 5 mM imidazole, pH 8.0).[2]
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Prepare small aliquots of your affinity resin (e.g., Ni-NTA) in microcentrifuge tubes.
-
Add an equal amount of the clarified lysate to each tube and incubate with gentle mixing for 1 hour at 4°C to allow binding.
-
Centrifuge to pellet the resin and remove the supernatant (unbound fraction).
-
Wash the resin with wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration, like 30 mM).[2]
-
Elute the bound protein from each tube using different elution buffers. For example, for His-tagged SPR, test a range of imidazole concentrations (e.g., 100 mM, 200 mM, 300 mM).[2]
-
Analyze all fractions (lysate, unbound, wash, and elutions) by SDS-PAGE to determine the conditions that result in the most efficient binding and elution with the highest purity.
-
Quantitative Data Summary
Table 1: Example Buffer Compositions for His-tagged Sepiapterin Reductase Purification
| Buffer Type | Component | Concentration | pH | Reference |
| Lysis Buffer | Sodium Phosphate | 50 mM | 8.0 | [2] |
| NaCl | 300 mM | [2] | ||
| Imidazole | 5 mM | [2] | ||
| Wash Buffer | Tris-HCl | 50 mM | 8.0 | [2] |
| NaCl | 500 mM | [2] | ||
| Imidazole | 30 mM | [2] | ||
| Elution Buffer | Tris-HCl | 50 mM | 8.0 | [2] |
| NaCl | 100 mM | [2] | ||
| Imidazole | 300 mM | [2] | ||
| Storage Buffer | Tris-HCl | 20 mM | 8.5 | [7] |
| DTT | 1 mM | [7] | ||
| Glycerol | 10% | [7][8] |
Table 2: Typical Expression Conditions for Recombinant Sepiapterin Reductase in E. coli
| Parameter | Condition | Reference |
| E. coli Strain | BL21(DE3) | [2] |
| Expression Vector | pET-28b (with N-terminal His-tag) | [2] |
| Growth Medium | Luria-Bertani (LB) | [2] |
| Growth Temperature | 37°C (pre-induction) | [2] |
| OD600 at Induction | 0.6 | [2] |
| Inducing Agent | Isopropyl-β-D-thiogalactoside (IPTG) | [2] |
| IPTG Concentration | 0.4 mM | [2] |
| Post-induction Temperature | 30°C | [2] |
| Post-induction Time | 3 hours | [2] |
Visualizations
References
- 1. Optimization of Expression Conditions Enhances Production of Sepiapterin, a Precursor for Tetrahydrobiopterin Biosynthesis, in Recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Expression of codon optimized genes in microbial systems: current industrial applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. nkmaxbio.com [nkmaxbio.com]
- 8. SPR Enzyme Human Recombinant | Sepiapterin Reductase | ProSpec [prospecbio.com]
Technical Support Center: Sepiapterin Reductase Western Blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering non-specific bands in Western Blots for sepiapterin reductase (SPR).
Troubleshooting Guide: Non-specific Bands in Sepiapterin Reductase Western Blot
Non-specific bands can obscure results and lead to incorrect interpretations. This guide provides a systematic approach to identify and resolve common issues leading to the appearance of unwanted bands in your SPR Western Blot.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to troubleshoot non-specific bands.
Caption: Troubleshooting workflow for non-specific bands.
Detailed Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Solution |
| Primary Antibody | High Concentration | Decrease the primary antibody concentration. Perform a dilution series to find the optimal concentration.[1][2][3] |
| Low Specificity | If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[1] Run a negative control with a cell line or tissue known not to express SPR. | |
| Incubation Conditions | Incubate the primary antibody overnight at 4°C to reduce non-specific binding.[1][2] | |
| Blocking | Incomplete Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[2] Ensure the blocking buffer is fresh.[2] |
| Inappropriate Blocking Agent | The choice of blocking agent (e.g., non-fat dry milk, BSA) can affect antibody binding. Some antibodies perform better with BSA over milk, or vice versa. Try switching your blocking agent.[4] | |
| Washing | Insufficient Washing | Increase the number and duration of washing steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[1][5] |
| Low Detergent Concentration | Ensure your wash buffer (e.g., TBST or PBST) contains an adequate concentration of detergent (typically 0.05-0.1% Tween-20).[1] | |
| Sample Preparation & Loading | Too Much Protein Loaded | Overloading protein can lead to "ghost" bands and high background. Aim for 20-30 µg of total protein for cell lysates.[1] |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[4] | |
| Secondary Antibody | Non-specific Binding | Run a control lane without the primary antibody to see if the secondary antibody is binding non-specifically.[2] |
| High Concentration | Titrate the secondary antibody to the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of sepiapterin reductase?
A1: The expected molecular weight of human sepiapterin reductase is approximately 28 kDa.[6][7] A recombinant human SPR with a His-tag may have a slightly higher molecular weight of around 30.2 kDa.[5] Mouse sepiapterin reductase has a predicted molecular weight of about 30.3 kDa.[8] Always check the datasheet for the specific antibody you are using for the expected band size.
Q2: Could the extra bands be isoforms or post-translational modifications of sepiapterin reductase?
A2: While sepiapterin reductase is known to exist as a homodimer, distinct isoforms that would appear as separate bands on a Western Blot are not commonly reported.[9] In vitro studies have shown that SPR can be phosphorylated, but this may not always result in a significant band shift.[9] Therefore, while PTMs are possible, it is more likely that extra bands are due to the technical issues outlined in the troubleshooting guide.
Q3: My primary antibody is polyclonal. Could this be the cause of non-specific bands?
A3: Yes, polyclonal antibodies bind to multiple epitopes on the target protein. While this can increase signal, it can also sometimes lead to higher non-specific binding compared to monoclonal antibodies.[1] If you continue to experience issues after optimizing your protocol, consider testing a monoclonal antibody.
Q4: Can the membrane type affect the appearance of non-specific bands?
A4: Yes. PVDF membranes generally have a higher protein binding capacity than nitrocellulose, which can lead to higher sensitivity but also potentially higher background and non-specific binding.[2] If your target protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific signals.[2]
Experimental Protocols
Standard Western Blot Protocol for Sepiapterin Reductase
This protocol provides a general framework. Optimal conditions may vary depending on the specific antibodies and reagents used.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12% polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 60-90 minutes is recommended. Ensure the transfer sandwich is assembled correctly, removing any air bubbles.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sepiapterin reductase antibody in the blocking buffer according to the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the recommended dilution.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Signaling Pathway
Sepiapterin reductase is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.
Caption: Tetrahydrobiopterin (BH4) biosynthesis pathway.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. arp1.com [arp1.com]
- 5. Western Blot Troubleshooting Nonspecific Bands | Sino Biological [sinobiological.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sepiapterin reductase | Abcam [abcam.com]
- 9. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purified Protein Solubility for Surface Plasmon Resonance (SPR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of purified proteins intended for use in Surface Plasmon Resonance (SPR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor protein solubility after purification?
A1: Poor protein solubility and aggregation after purification can stem from several factors:
-
High Protein Concentration: Proteins, especially at the high concentrations often required for structural studies or SPR, have a greater tendency to aggregate.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability. Proteins are least soluble at their isoelectric point (pI).[1][2]
-
Improper Folding: Recombinant proteins, particularly when overexpressed in systems like E. coli, can misfold and accumulate in insoluble inclusion bodies.[3][4]
-
Presence of Aggregation-Prone Regions: The amino acid sequence of a protein itself can contain hydrophobic patches or regions prone to forming intermolecular interactions that lead to aggregation.[5]
-
Environmental Stress: Factors such as temperature fluctuations (including freeze-thaw cycles), shear stress from vigorous mixing, and exposure to air-water interfaces can induce denaturation and aggregation.[1]
-
Oxidation: Cysteine residues can form disulfide bonds, leading to aggregation.[6]
Q2: How can I assess the solubility and aggregation of my purified protein?
A2: Several biophysical techniques can be employed to evaluate the quality of your purified protein preparation:
-
Dynamic Light Scattering (DLS): A non-invasive method that measures the size distribution of particles in a solution. It is highly effective for detecting the presence of aggregates.[7][8][9]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures a protein's thermal stability by monitoring its unfolding temperature (Tm). Higher Tm values in the presence of certain buffer components or ligands can indicate increased stability.[7][8]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. The appearance of peaks in the void volume can indicate the presence of large aggregates.[10]
-
UV-Vis Spectroscopy: While primarily used for concentration measurement, abnormally high light scattering can suggest the presence of aggregates.[10][11]
Q3: Why is protein solubility and stability critical for SPR experiments?
A3: The quality of the protein sample is paramount for obtaining reliable and reproducible SPR data:
-
Accurate Kinetic Analysis: Aggregates in the analyte solution can cause artifacts in the sensorgram, leading to inaccurate determination of binding affinities and kinetic rate constants.[9]
-
Consistent Ligand Immobilization: If the ligand being immobilized on the sensor chip is aggregated, it can lead to a decrease in the number of active binding sites, affecting the overall response and reproducibility.[9][12]
-
Avoiding Non-Specific Binding: Aggregated protein is more likely to bind non-specifically to the sensor surface, increasing background noise and making data interpretation difficult.[13]
-
Maintaining Biological Activity: A soluble, properly folded protein is essential to ensure that the observed binding interaction is biologically relevant.[14]
Troubleshooting Guides
Issue 1: My purified protein precipitates out of solution.
This guide provides a systematic approach to troubleshooting and improving the solubility of a protein that is visibly precipitating.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting protein precipitation.
Step 1: Buffer Optimization
The composition of the buffer is a critical first step in improving protein solubility.
-
pH Adjustment: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to increase the net charge and promote repulsion between protein molecules.[1]
-
Ionic Strength Modification: The salt concentration affects electrostatic interactions. While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, some proteins are more soluble at higher (up to 500 mM) or lower salt concentrations.[2][6]
-
Buffer System Selection: Different buffer systems can influence protein stability.[15] Common choices for SPR include HEPES, Tris, and Phosphate-Buffered Saline (PBS).[13] It's important that the analyte solution is prepared in the same buffer as the running buffer to avoid artifacts.[13]
Step 2: Screen Additives
Various additives can be included in the buffer to enhance protein solubility and stability.
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes/Stabilizers | Glycerol, Sucrose, Trimethylamine N-oxide (TMAO) | 5-20% (v/v) for Glycerol/Sucrose | Promotes protein hydration and stabilizes the native conformation.[1][6] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic regions.[1][10] |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Prevents the formation of intermolecular disulfide bonds. TCEP is more stable than DTT.[6][10] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.005-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic surfaces without causing denaturation.[1][2] |
| Ligands/Cofactors | Specific binding partners, metal ions, nucleotides | Dependent on binding affinity | Stabilize the protein in its native, active conformation.[1][2][10] |
Step 3: Adjust Protein Concentration
If possible, work with the lowest protein concentration that is feasible for your experiments. High protein concentrations inherently favor aggregation.[1]
Step 4: Optimize Storage Conditions
-
Temperature: For short-term storage, 4°C is common, but for long-term storage, -80°C is generally recommended.[1]
-
Cryoprotectants: When freezing, include a cryoprotectant like glycerol (10-25%) to prevent aggregation during freeze-thaw cycles.[1]
-
Aliquoting: Store the protein in small, single-use aliquots to minimize the number of freeze-thaw cycles.
Step 5: Consider Refolding (if from inclusion bodies)
If the protein was purified from inclusion bodies, it may not be correctly folded. This often requires a denaturation and subsequent refolding step.
Inclusion Body Solubilization and Refolding Workflow
Caption: A general workflow for solubilizing and refolding proteins from inclusion bodies.
Issue 2: My protein is soluble but gives inconsistent results in SPR.
Even if a protein appears soluble, micro-aggregates or conformational instability can lead to poor data quality in SPR.
Troubleshooting Steps:
-
Buffer Matching is Crucial: Ensure the analyte sample buffer is identical to the running buffer, including any additives like DMSO for small molecule analytes.[13][16] Buffer mismatches can cause significant baseline shifts and artifacts in the sensorgram.[14][16]
-
Analyte Quality Control: Before every SPR experiment, perform a quality check on the protein sample.
-
Centrifugation/Filtration: Spin down the protein sample at high speed (e.g., >14,000 x g for 10 minutes) or filter it through a 0.22 µm filter immediately before injection to remove any small aggregates that may have formed.
-
DLS Analysis: If available, use DLS to confirm the monodispersity of your sample just prior to the SPR run.[9]
-
-
Optimize SPR Running Buffer: The standard SPR running buffer (e.g., HBS-EP+) may not be optimal for all proteins. Consider adding solubility-enhancing agents to the running buffer as identified in your initial screening. A low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005%) is often included to reduce non-specific binding.[13]
-
Ligand Immobilization Density: A very high density of immobilized ligand on the sensor chip can sometimes lead to avidity effects or mass transport limitations, which can be mistaken for solubility issues. Test different immobilization levels to find an optimal density.
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Solubility
This protocol outlines a method for systematically screening different buffer conditions to identify the optimal formulation for your purified protein.
Materials:
-
Purified protein stock solution
-
A selection of buffers (e.g., Tris, HEPES, Phosphate) at various pH values
-
A selection of salts (e.g., NaCl, KCl)
-
Additives (e.g., L-Arginine, Glycerol)
-
96-well plate (UV-transparent for absorbance readings)
-
Plate reader capable of measuring absorbance at 280 nm and 340 nm (for scattering)
-
Dynamic Light Scattering (DLS) instrument (optional, but highly recommended)
Procedure:
-
Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. Systematically vary one component at a time (e.g., pH, salt concentration). For example:
-
Rows A-D: Tris buffer at pH 7.0, 7.5, 8.0, 8.5
-
Columns 1-6: NaCl concentrations of 50, 100, 150, 250, 500 mM
-
-
Protein Addition: Add a small, consistent amount of your concentrated protein stock to each well of the buffer matrix. The final protein concentration should be relevant to your planned experiments.
-
Incubation: Incubate the plate at a relevant temperature (e.g., room temperature or 4°C) for a period of time (e.g., 1-24 hours) to allow for equilibration and potential aggregation.
-
Visual Inspection: Visually inspect the plate for any signs of precipitation.
-
Spectrophotometric Analysis:
-
Measure the absorbance at 280 nm (A280) to estimate the concentration of soluble protein. A decrease in A280 indicates precipitation.
-
Measure the absorbance at 340 nm (A340) to assess light scattering. An increase in A340 is indicative of aggregation.
-
-
DLS Analysis (Optional): For the most promising conditions (clear wells, low A340), analyze the samples by DLS to determine the size distribution and confirm the absence of aggregates.
-
Data Analysis: Identify the buffer conditions that result in the highest concentration of soluble, monodisperse protein.
Buffer Screening Experimental Workflow
Caption: A workflow for screening buffer conditions to optimize protein solubility.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Increasing protein solubility in general - Protein Expression and Purification [protocol-online.org]
- 3. Protein Extraction and Purification by Differential Solubilization | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. google.com [google.com]
- 7. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 8. Selection of Biophysical Methods for Characterisation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00757J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of recombinant sepiapterin reductase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of recombinant sepiapterin reductase (SPR) during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression, purification, and storage of recombinant SPR.
Problem: SPR is Expressed as Insoluble Inclusion Bodies
If your recombinant SPR is found predominantly in the insoluble pellet after cell lysis, it has formed inclusion bodies. This is a common issue when overexpressing proteins in E. coli.[1][2]
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 18-30°C and reduce the IPTG concentration to 0.1-0.5 mM to slow down protein synthesis, allowing more time for proper folding.[3] |
| Suboptimal Host Strain | Use protease-deficient E. coli strains (e.g., BL21(DE3) pLysS) to minimize protein degradation, which can sometimes contribute to aggregation. |
| Lack of Chaperone Co-expression | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the correct folding of the newly synthesized SPR. |
| Protein Toxicity | High levels of expressed protein may be toxic to the host cells, leading to stress responses and aggregation. Reducing expression levels as described above can mitigate this. |
Problem: Purified SPR Precipitates During or After Purification
Precipitation of already soluble protein indicates an instability issue in the purification or storage buffer.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Screen a range of pH values (typically 7.5-8.5) and ionic strengths (e.g., 100-500 mM NaCl) to find the optimal conditions for SPR solubility.[4] |
| Oxidation of Cysteine Residues | Add a fresh reducing agent such as 1 mM DTT or TCEP to all purification and storage buffers to prevent the formation of intermolecular disulfide bonds.[5][6] |
| High Protein Concentration | Avoid concentrating the protein to very high levels if it is prone to aggregation. If high concentrations are necessary, add stabilizing excipients.[6] |
| Absence of Stabilizers | Include additives that enhance protein stability. Glycerol (10-50%), arginine (0.1-0.5 M), and glutamate are known to suppress aggregation.[6][7][8][9][10] |
Problem: SPR Aggregates During Long-Term Storage or Freeze-Thaw Cycles
Proper storage is critical for maintaining the integrity of purified SPR.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes before freezing to avoid the damaging effects of repeated temperature changes.[5][8][10] |
| Inadequate Storage Buffer | Store the protein in a buffer containing a cryoprotectant like 10-50% glycerol.[8][9][10] A common storage buffer is 20mM Tris-HCl (pH 8.0) with 10% glycerol.[8][10] |
| Incorrect Storage Temperature | For long-term storage, freeze aliquots at -80°C.[5][6] Storing purified proteins at 4°C is generally suitable only for short periods (1-2 weeks).[5][10] |
| Shear Stress | Be gentle when mixing or handling the protein solution. Avoid vigorous vortexing, which can introduce shear stress and promote aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is sepiapterin reductase (SPR) and why is its aggregation a problem?
Sepiapterin reductase is an enzyme that plays an essential role in the biosynthesis of tetrahydrobiopterin (BH4), a critical cofactor for several metabolic pathways.[10][11][12] Aggregation of recombinant SPR renders the protein inactive and non-functional, leading to a loss of yield in bioactive protein, which is problematic for enzymatic assays, structural studies, and therapeutic development.[13]
Q2: What are the primary causes of recombinant SPR aggregation?
Aggregation of recombinant SPR can be caused by a variety of factors, including:
-
High expression levels in host systems like E. coli, which can overwhelm the cell's folding machinery.[3]
-
Suboptimal buffer conditions such as incorrect pH or ionic strength during purification and storage.
-
Exposure to physical stress , including high temperatures, vigorous agitation, and repeated freeze-thaw cycles.[6][14]
-
Oxidation of sensitive amino acid residues, particularly cysteines, which can lead to the formation of incorrect disulfide bonds.[6]
Q3: How can I optimize expression conditions to obtain soluble SPR?
To maximize the yield of soluble, correctly folded SPR, you can modify the expression protocol. A key strategy is to lower the culture temperature to around 30°C after induction and use a reduced concentration of the inducing agent, such as 0.1 mM IPTG.[3] This slows down the rate of protein synthesis, preventing the accumulation of unfolded polypeptides and reducing the likelihood of forming inclusion bodies.[3]
Q4: My SPR is trapped in inclusion bodies. How can I recover active protein?
If SPR is expressed in inclusion bodies, you can recover active protein through a process of denaturation and refolding.[1][13] The general steps are:
-
Isolate and wash the inclusion bodies to remove cellular debris.[1]
-
Solubilize the aggregated protein using a strong denaturant like 6-8 M urea.[1]
-
Refold the denatured protein by gradually removing the denaturant. This is often done by stepwise dialysis against buffers with decreasing concentrations of urea.[1][15] It is highly recommended to include additives like 0.4 M arginine in the refolding buffer to help prevent re-aggregation of folding intermediates.[1]
Q5: What are the ideal buffer components and conditions for purifying and storing SPR?
Based on commercially available recombinant SPR and purification protocols, a stable buffer should have the following characteristics:
-
Buffer System: Tris-HCl is commonly used, with a pH between 8.0 and 8.5.[4][5][8][10]
-
Stabilizing Agents: Glycerol is a critical component, typically used at a concentration of 10% to 50%, to act as a cryoprotectant and stabilizer.[8][9][10]
-
Reducing Agents: To prevent oxidation, 1 mM DTT can be included, especially if the protein will be stored for extended periods.[5]
-
Additives for Long-Term Storage: For very long-term storage, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can improve stability.[8][10]
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Expression Parameters for Soluble SPR
| Parameter | Recommended Value | Rationale | Source(s) |
|---|---|---|---|
| Host Strain | E. coli BL21(DE3) | Common for T7 promoter-driven expression. | [3][16] |
| Induction Temperature | 30°C | Slows protein synthesis, promotes proper folding. | [3] |
| IPTG Concentration | 0.1 mM | Reduces expression rate to prevent misfolding. |[3] |
Table 2: Recommended Buffer Components for SPR Purification & Storage
| Component | Concentration | Purpose | Source(s) |
|---|---|---|---|
| Tris-HCl | 20-50 mM | Buffering agent | [4][8][10] |
| pH | 8.0 - 8.5 | Maintain optimal protein charge and structure | [4][5][8] |
| NaCl | 100-500 mM | Maintain ionic strength, improve solubility | [4] |
| Glycerol | 10-50% | Stabilizer and cryoprotectant | [8][9][10] |
| DTT | 1 mM | Reducing agent to prevent oxidation | [5] |
| Arginine | 0.4 M | Additive to prevent aggregation during refolding | [1] |
| Carrier Protein (BSA/HSA) | 0.1% | Stabilizer for long-term storage at low conc. |[8][10] |
Experimental Protocols
Protocol 1: Optimized Expression of Soluble Recombinant SPR
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the SPR expression vector.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of culture media and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[16]
-
Cool the culture to 30°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[3]
-
Continue to incubate the culture at 30°C for 4-6 hours or overnight.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Purification of His-tagged SPR
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M NaCl, 30 mM imidazole).
-
Lyse the cells using sonication or a French press, keeping the sample on ice.
-
Clarify the lysate by centrifugation to pellet insoluble debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer).[4]
-
Elute the recombinant SPR with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 300 mM imidazole).[4]
-
Pool the fractions containing SPR and exchange the buffer to a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.[4][5][8]
Protocol 3: Refolding of SPR from Inclusion Bodies
-
After cell lysis, collect the insoluble pellet containing the inclusion bodies. Wash the pellet repeatedly with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[1]
-
Solubilize the washed inclusion bodies in a buffer containing 6-8 M urea (e.g., 50 mM Tris-HCl pH 8.0, 6 M Urea, 5 mM DTT) overnight at 4°C.[1]
-
Clarify the solubilized protein solution by centrifugation.
-
Perform stepwise dialysis of the supernatant against a series of buffers with decreasing urea concentrations (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no urea).[1] Each dialysis step should be performed for at least 4 hours at 4°C. Include 0.4 M arginine in the dialysis buffers to suppress aggregation.[1]
-
After the final dialysis step into a storage buffer, centrifuge the sample to remove any precipitated protein.
-
Assess the activity of the refolded SPR to confirm successful renaturation.
Visualizations
Caption: Troubleshooting workflow for identifying and solving SPR aggregation issues.
Caption: Standard workflow for expression and purification of soluble recombinant SPR.
Caption: Workflow for refolding recombinant SPR from inclusion bodies.
References
- 1. Preparative Protein Production from Inclusion Bodies and Crystallization: A Seven-Week Biochemistry Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimization of Expression Conditions Enhances Production of Sepiapterin, a Precursor for Tetrahydrobiopterin Biosynthesis, in Recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nkmaxbio.com [nkmaxbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. mybiosource.com [mybiosource.com]
- 9. Sepiapterin reductase (SPR), human, recombinant | Cusabio | Biomol.com [biomol.com]
- 10. SPR Enzyme Human Recombinant | Sepiapterin Reductase | ProSpec [prospecbio.com]
- 11. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sepiapterin reductase: Characteristics and role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New Sepiapterin Reductase (SPR) Antibody
Welcome to the technical support center for the validation of your new sepiapterin reductase (SPR) antibody. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in rigorously assessing the specificity and functionality of their novel SPR antibodies.
Understanding Sepiapterin Reductase (SPR)
Sepiapterin reductase is a crucial enzyme in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several enzymes, including those involved in the production of neurotransmitters like dopamine and serotonin.[1] SPR catalyzes the final step in the de novo synthesis of BH4 and is widely distributed across various tissues, with notably high expression in the liver and kidney.[1] Validating the specificity of an antibody against SPR is critical for accurate experimental results in studies related to neurological disorders, pain, and cardiovascular diseases.[1]
Key Validation Experiments: FAQs & Troubleshooting
This section provides a question-and-answer format to address common issues encountered during the validation of a new SPR antibody using various immunoassays.
Western Blotting
Western blotting is a fundamental technique to determine the molecular weight and relative abundance of SPR. The expected molecular weight of human SPR is approximately 28 kDa.[2]
Q1: My Western blot shows no bands or very weak signal for SPR. What could be the issue?
A1: This could be due to several factors. Consider the following troubleshooting steps:
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of protein lysate. We recommend starting with 20-30 µg of total protein per lane.
-
Low SPR Expression: The cell line or tissue you are using may have low endogenous expression of SPR. Consider using a positive control, such as a cell line known to express SPR (e.g., HepG2) or recombinant SPR protein.[3]
-
Antibody Concentration: The concentration of your new primary antibody may be too low. Perform a titration experiment to determine the optimal antibody dilution. Start with a range of 1:500 to 1:2000.[4]
-
Secondary Antibody Issues: Ensure your secondary antibody is compatible with the host species of your primary antibody and is not expired.
-
Transfer Inefficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
Q2: I am observing multiple bands in my Western blot. How can I determine which is the specific SPR band?
A2: The presence of multiple bands can indicate non-specific antibody binding or protein degradation.
-
Check Predicted Molecular Weight: The primary band should be close to the predicted molecular weight of SPR (~28 kDa).[2] Bands at significantly different molecular weights are likely non-specific.
-
Blocking Conditions: Optimize your blocking conditions. Try increasing the blocking time or using a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Try increasing the antibody dilution.
-
Positive and Negative Controls: Run a positive control (recombinant SPR or a known SPR-expressing lysate) and a negative control (lysate from a cell line with low or no SPR expression) alongside your samples.
-
Use a Blocking Peptide: If a blocking peptide corresponding to the immunogen of your antibody is available, pre-incubating the antibody with the peptide should abolish the specific band.
Q3: The band for SPR on my Western blot is at a higher molecular weight than expected.
A3: This could be due to post-translational modifications.
-
Phosphorylation: SPR can be phosphorylated, which can increase its apparent molecular weight.[1]
-
Glycosylation: While less common for SPR, glycosylation can also lead to a higher molecular weight band.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are used to visualize the subcellular localization and tissue distribution of SPR.
Q1: I am getting high background staining in my IHC/IF experiment.
A1: High background can obscure the specific signal. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) and that the blocking step is sufficiently long (at least 1 hour).
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration.
-
Endogenous Peroxidase/Fluorescence: For IHC, ensure you have adequately quenched endogenous peroxidase activity (e.g., with 3% H2O2). For IF, be aware of potential autofluorescence in your tissue and consider using appropriate controls or quenching agents.
-
Secondary Antibody Specificity: Use a high-quality, cross-adsorbed secondary antibody to minimize off-target binding.
Q2: I am not seeing any specific staining for SPR in a tissue where it should be expressed.
A2: A lack of signal can be due to several factors in the staining protocol.
-
Antigen Retrieval: The fixation process can mask the epitope your antibody recognizes. Optimize your antigen retrieval method (heat-induced or enzymatic) and buffer conditions (e.g., citrate buffer pH 6.0 or EDTA buffer pH 8.0).
-
Antibody Penetration: Ensure your permeabilization step (e.g., with Triton X-100 or Tween-20) is sufficient to allow the antibody to access the intracellular target.
-
Primary Antibody Incubation: Increase the incubation time of the primary antibody, or try incubating overnight at 4°C.
-
Tissue Quality: Ensure the tissue was properly fixed and processed to preserve antigenicity.
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA can be used for the quantitative measurement of SPR in biological samples.
Q1: My ELISA results show high variability between replicate wells.
A1: High variability can compromise the reliability of your quantitative data.
-
Pipetting Technique: Ensure accurate and consistent pipetting of all reagents, standards, and samples. Use fresh pipette tips for each addition.
-
Washing Steps: Inadequate washing between steps can lead to high background and variability. Ensure all wells are thoroughly washed according to the protocol.
-
Plate Sealing: Properly seal the plate during incubations to prevent evaporation.
-
Temperature Control: Ensure consistent incubation temperatures.
Q2: The sensitivity of my ELISA is low, and I cannot detect low levels of SPR.
A2: To improve the sensitivity of your assay:
-
Antibody Pair: If using a sandwich ELISA, ensure the capture and detection antibodies are a validated pair that recognizes different epitopes on the SPR protein.
-
Incubation Times: Try increasing the incubation times for the sample and antibodies.
-
Substrate: Use a more sensitive substrate for detection.
Experimental Protocols
Western Blotting Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with your new SPR primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with 10% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the SPR primary antibody (at its optimal dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes.
-
Signal Amplification: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Detection: Visualize the signal using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Quantitative Data Summary
Table 1: Relative Expression of Sepiapterin Reductase in Human Tissues
| Tissue | Relative Expression Level |
| Liver | High |
| Kidney | High |
| Brain | Moderate |
| Spleen | Moderate |
| Testis | Moderate |
| Colon | Moderate |
| Muscle | Low |
| Intestine | Not Detected in some studies |
This table provides a general overview of SPR expression. Actual levels can vary based on the specific physiological or pathological state.[1]
Diagrams
Caption: Workflow for Western Blotting to validate an SPR antibody.
Caption: The de novo biosynthesis pathway of Tetrahydrobiopterin (BH4).
References
Technical Support Center: Troubleshooting Cell Viability Issues After SPR Gene Knockdown
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting cell viability issues that may arise following the knockdown of the Sepiapterin Reductase (SPR) gene. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe significant cell death after SPR knockdown in our cancer cell line. Is this expected?
A1: Yes, this can be an expected outcome. The Sepiapterin Reductase (SPR) gene plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a vital cofactor for several enzymes.[1][2][3] Studies have shown that knocking down SPR can suppress the proliferation of certain cancer cells, such as breast cancer lines, by inducing ROS-mediated apoptosis.[4][5] Therefore, the observed cell death may be a direct consequence of the on-target effect of SPR gene silencing. However, it is also crucial to rule out other potential causes of cytotoxicity.
Q2: What are the other potential causes of cell death in our gene knockdown experiment besides the on-target effect of silencing the SPR gene?
A2: Beyond the intended biological effect of SPR knockdown, cell death can be attributed to several other factors:
-
Off-Target Effects: The siRNA or shRNA used to target SPR may inadvertently downregulate other essential genes, leading to a toxic phenotype.[6][7][8] This is a sequence-dependent effect and is independent of SPR knockdown.[8]
-
Poor Cell Health: Cells that are unhealthy, at a high passage number, or under stress from suboptimal culture conditions are more susceptible to the toxic effects of transfection and gene knockdown.[9][13]
Q3: How can we distinguish between on-target, off-target, and transfection-related cytotoxicity?
A3: A well-designed experiment with proper controls is essential to dissect the cause of cell death.[13] Key controls include:
-
Negative Control siRNA: A scrambled siRNA sequence that does not target any known gene in the organism being studied. This helps to assess the baseline toxicity of the transfection process and the siRNA molecule itself.[9][13]
-
Untreated Control: Cells that have not been subjected to any treatment. This provides a baseline for normal cell viability.[13]
-
Multiple siRNAs Targeting SPR: Using at least two or three different siRNAs targeting different regions of the SPR mRNA can help confirm that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA sequence.[13]
-
Rescue Experiment: If possible, re-introducing a version of the SPR gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site) should rescue the cells from death if the phenotype is on-target.
Troubleshooting Guides
Guide 1: Optimizing siRNA Transfection to Minimize Cytotoxicity
If you are observing high levels of cell death across all your transfected wells, including your negative controls, the issue likely lies with the transfection protocol itself.
Troubleshooting Steps & Recommendations
| Parameter | Potential Issue | Recommendation | Rationale |
| siRNA Concentration | Too high, leading to off-target effects and toxicity.[9][12] | Titrate siRNA concentration (e.g., 5-100 nM). Use the lowest concentration that provides effective knockdown.[13] | Minimizes off-target binding and reduces the chance of triggering an innate immune response.[15][16] |
| Transfection Reagent Volume | Too high, causing direct cellular toxicity.[10][11] | Perform a dose-response curve for the transfection reagent with a constant siRNA concentration.[11] | Each cell line has a different sensitivity to transfection reagents. |
| Cell Density | Too low or too high, making cells more susceptible to toxicity.[11] | Optimize cell confluency at the time of transfection (typically 50-70% for siRNA transfection).[11][13] | Sub-confluent cells may be more sensitive, while over-confluent cells may have lower transfection efficiency. |
| Complex Formation Time | Suboptimal incubation of siRNA and transfection reagent. | Follow the manufacturer's protocol for the recommended complex formation time (usually 10-20 minutes).[11] | Allows for the formation of stable complexes for efficient delivery. |
| Antibiotics in Media | Antibiotics can increase cell death in permeabilized cells.[9] | Avoid using antibiotics in the media during and for up to 72 hours after transfection.[9][12] | Transfection temporarily permeabilizes cell membranes, allowing higher uptake of potentially toxic antibiotics. |
| Serum in Media | Some transfection reagents require serum-free conditions for optimal performance.[9] | Test transfection efficiency in both serum-containing and serum-free media.[9] | Serum proteins can interfere with the formation of transfection complexes. |
Guide 2: Addressing Potential Off-Target Effects
If your mock-transfected cells are healthy, but both your SPR-targeting and negative control siRNA-treated cells show high levels of death, you may be dealing with off-target effects or a general response to foreign siRNA.
Troubleshooting Steps & Recommendations
| Strategy | Description | Rationale |
| Use Multiple siRNAs | Test 2-3 different siRNAs targeting different sequences of the SPR mRNA.[13] | If the phenotype is consistent across different siRNAs, it is more likely to be an on-target effect. |
| siRNA Pooling | Use a pool of 3-4 siRNAs at a lower total concentration. | Pooling can reduce the concentration of any single siRNA, thereby minimizing its specific off-target effects while maintaining on-target knockdown.[17] |
| Chemically Modified siRNA | Use siRNAs with chemical modifications (e.g., 2'-O-methyl).[6] | Modifications, particularly in the seed region, can reduce off-target binding without affecting on-target silencing.[6] |
| Perform a BLAST Search | Check the sequence of your siRNA against the relevant genome database to identify potential off-targets.[9] | Helps to predict and avoid siRNAs with significant homology to unintended genes. |
| Validate with a Second Method | Confirm the phenotype using an alternative knockdown method, such as shRNA or CRISPRi. | Provides an independent validation that the observed effect is due to the loss of SPR function. |
Experimental Protocols
Protocol 1: Standard siRNA Transfection
This protocol provides a general guideline for siRNA transfection in a 24-well plate format. It should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the siRNA stock solution in serum-free medium to the desired final concentration (e.g., 20 nM).
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target protein and the desired endpoint of the assay.
-
Analysis: After incubation, assess cell viability using a suitable assay and measure knockdown efficiency by qRT-PCR or Western blot.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: After the desired incubation period following siRNA transfection, remove the culture medium from the wells.
-
MTT Incubation: Add 100 µL of fresh culture medium and 10 µL of the MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for siRNA gene knockdown and subsequent viability assessment.
Caption: A logical flowchart for troubleshooting cell viability issues post-transfection.
Caption: Simplified signaling pathway illustrating how SPR knockdown can lead to apoptosis.
References
- 1. SPR Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 2. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. The knockdown of the sepiapterin reductase gene suppresses the proliferation of breast cancer by inducing ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The knockdown of the sepiapterin reductase gene suppresses the proliferation of breast cancer by inducing ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for transfection of siRNA [qiagen.com]
- 17. sitoolsbiotech.com [sitoolsbiotech.com]
Validation & Comparative
A Head-to-Head Battle of Biocatalysts: Comparing the Kinetic Properties of Wild-Type and Mutant Sepiapterin Reductase Enzymes
For researchers in neurobiology, oncology, and drug development, a thorough understanding of sepiapterin reductase (SPR) is critical. This enzyme plays a pivotal role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for the production of neurotransmitters and nitric oxide. Mutations in the SPR gene can lead to severe neurological disorders, such as Dopa-responsive dystonia, highlighting the importance of characterizing how these alterations affect enzyme function. This guide provides a detailed comparison of the kinetic properties of wild-type SPR and its mutant forms, supported by experimental data and protocols to aid in research and therapeutic development.
Unveiling the Kinetic Landscape: Wild-Type vs. Mutant SPR
The catalytic efficiency of an enzyme is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the kcat/Km ratio, where kcat (the turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.
While extensive research has been conducted on wild-type SPR, detailed kinetic data for specific mutant forms remains less prevalent in publicly accessible literature. However, functional studies on patient-derived mutations have provided qualitative insights into the impact of these alterations.
A study on recombinant human sepiapterin reductase provided the following kinetic parameters for the wild-type enzyme:
| Enzyme Form | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |
| Wild-Type Human SPR | NADPH | 30.2 | 0.74 | 0.025 |
Data sourced from "Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells." Note that this table presents the kinetics with respect to the cofactor NADPH, not the pteridine substrate.
The Central Role of SPR: Signaling Pathways and Metabolic Significance
Sepiapterin reductase is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis. BH4 is an indispensable cofactor for several critical enzymes, including aromatic amino acid hydroxylases (which are involved in the synthesis of dopamine, serotonin, and adrenaline) and nitric oxide synthases (NOS).
Caption: The central role of Sepiapterin Reductase (SPR) in the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis.
Experimental Corner: Protocols for Kinetic Analysis of SPR
Accurate determination of SPR's kinetic properties is fundamental to understanding its function and the impact of mutations. Below are detailed methodologies for key experiments.
Recombinant SPR Expression and Purification
To obtain a sufficient quantity of pure enzyme for kinetic studies, recombinant expression in a host system like E. coli is a standard approach.
Caption: A typical workflow for the expression and purification of recombinant SPR.
Methodology:
-
Gene Cloning: The cDNA encoding human SPR (wild-type or mutant) is cloned into an expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).
-
Protein Expression: The bacterial culture is grown to an optimal density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The protein is then purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins).
-
Quality Control: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a method like the Bradford assay.
Spectrophotometric Enzyme Assay for SPR Activity
The activity of SPR can be continuously monitored by measuring the decrease in absorbance due to the oxidation of NADPH at 340 nm.
Materials:
-
Purified wild-type or mutant SPR enzyme
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.4
-
NADPH solution (in assay buffer)
-
Sepiapterin solution (in assay buffer)
-
UV-visible spectrophotometer
Procedure:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.
-
In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 100 µM), and the purified SPR enzyme.
-
Allow the mixture to equilibrate for a few minutes to establish a stable baseline.
-
Initiate the reaction by adding the substrate, sepiapterin (e.g., to a final concentration of 50 µM).
-
Immediately start recording the decrease in absorbance at 340 nm over time.
-
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate (e.g., sepiapterin) while keeping the other (NADPH) at a saturating concentration. The initial reaction rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
HPLC-Based Enzyme Assay for SPR Activity
An alternative and highly sensitive method involves quantifying the product of the enzymatic reaction, dihydrobiopterin (BH2), using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Purified wild-type or mutant SPR enzyme
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.5
-
NADPH solution
-
Sepiapterin solution
-
Iodine solution (for oxidation)
-
Ascorbic acid solution (to stop oxidation)
-
HPLC system with a fluorescence detector
Procedure:
-
Set up the enzymatic reaction in a reaction buffer containing the SPR enzyme, NADPH, and sepiapterin.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours) in the dark.
-
Stop the reaction and oxidize the pterin products by adding an iodine solution.
-
After a short incubation, add ascorbic acid to reduce excess iodine.
-
Centrifuge the sample to remove precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a fluorescence detector (excitation at 365 nm and emission at 446 nm) to quantify the amount of biopterin formed.
-
The enzyme activity is calculated based on the rate of biopterin production.
Conclusion
The comparative analysis of wild-type and mutant SPR enzymes is crucial for understanding the molecular basis of SPR-related diseases and for the development of targeted therapies. While quantitative kinetic data for many SPR mutants remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct these vital investigations. Future studies focusing on the detailed kinetic characterization of a wider range of SPR mutants will undoubtedly provide deeper insights into the structure-function relationships of this critical enzyme and pave the way for novel therapeutic interventions.
References
Cross-reactivity of Sepiapterin Reductase Inhibitors with Other Reductases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of known sepiapterin reductase (SPR) inhibitors with other reductases. The development of selective SPR inhibitors is crucial for therapeutic applications, particularly in the fields of pain management and inflammatory diseases. Understanding the potential off-target effects on other reductases, especially those involved in alternative pathways for tetrahydrobiopterin (BH4) synthesis, is essential for predicting the overall pharmacological profile and potential side effects of these inhibitors.
Introduction to Sepiapterin Reductase and Tetrahydrobiopterin Synthesis
Sepiapterin reductase (SPR) is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. The BH4 synthesis pathway is critical for the production of neurotransmitters like dopamine and serotonin, and for the regulation of vascular tone.
While SPR is the primary enzyme for the final reduction steps in BH4 synthesis, alternative or "salvage" pathways exist, involving other reductases such as aldoketoreductases (AKRs), carbonyl reductases (CRs), and dihydrofolate reductase (DHFR).[1][2][3][4][5] Inhibition of SPR can lead to the accumulation of its substrate, sepiapterin, and a reduction in BH4 levels. However, the existence of these alternative pathways, which can compensate for reduced SPR activity, highlights the importance of assessing the selectivity of SPR inhibitors.
Quantitative Comparison of SPR Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Other Reductases Tested | Cross-reactivity Data | Reference(s) |
| SPRi3 | Human SPR | 74 | Not specified in available literature | Data not available | [4] |
| QM385 | SPR | 1.49 | Not specified in available literature | Data not available | [6] |
| Sulfasalazine (SSZ) | Human SPR | 31 | NADPH cytochrome P450 reductase, Thioredoxin reductase, Glutathione reductase | No significant inhibition | [7] |
| Sulfathiazole | Human SPR | 45 | Not specified in available literature | Data not available | [7] |
| Sulfapyridine | Human SPR | 110 | Not specified in available literature | Data not available | [7] |
| Sulfamethoxazole | Human SPR | 180 | NADPH cytochrome P450 reductase, Thioredoxin reductase, Glutathione reductase | No significant inhibition | [7] |
| Chlorpropamide | Human SPR | 130 | Not specified in available literature | Data not available | [7] |
Note: The absence of data in the "Other Reductases Tested" and "Cross-reactivity Data" columns indicates that this information was not found in the reviewed scientific literature. This represents a significant data gap in the field.
Signaling Pathways
The following diagrams illustrate the key signaling pathways related to tetrahydrobiopterin synthesis and a proposed experimental workflow for assessing inhibitor cross-reactivity.
Caption: Tetrahydrobiopterin (BH4) synthesis pathways.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
To address the existing data gap, a standardized experimental approach is necessary to evaluate the cross-reactivity of sepiapterin reductase inhibitors. The following is a detailed methodology for a key experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of reductases.
Objective: To determine the IC50 value of a sepiapterin reductase inhibitor against human sepiapterin reductase (SPR), representative human aldoketoreductases (e.g., AKR1C1, AKR1C3), human carbonyl reductase 1 (CBR1), and human dihydrofolate reductase (DHFR).
Materials:
-
Enzymes: Recombinant human SPR, AKR1C1, AKR1C3, CBR1, and DHFR.
-
Substrates: Sepiapterin (for SPR), 4-nitrobenzaldehyde (for AKRs and CBR1), dihydrofolate (for DHFR).
-
Cofactors: NADPH, NADH.
-
Test Compounds: Sepiapterin reductase inhibitors (e.g., SPRi3, QM385, sulfasalazine).
-
Buffer: Appropriate reaction buffers for each enzyme (e.g., potassium phosphate buffer).
-
Detection Reagents: Reagents for spectrophotometric or fluorometric detection of product formation or cofactor consumption.
-
Instrumentation: Spectrophotometer or microplate reader.
Methods:
-
Enzyme Activity Assays:
-
Sepiapterin Reductase (SPR) Assay: The activity of SPR can be measured by monitoring the decrease in absorbance of NADPH at 340 nm or by quantifying the formation of dihydrobiopterin (BH2) via HPLC with fluorescence detection after oxidation to biopterin.[8][9][10] The reaction mixture typically contains potassium phosphate buffer, NADPH, sepiapterin, and the enzyme.
-
Aldoketoreductase (AKR) and Carbonyl Reductase (CBR) Assays: The activity of AKRs and CBR1 can be determined by monitoring the oxidation of NADPH at 340 nm using a suitable substrate like 4-nitrobenzaldehyde.
-
Dihydrofolate Reductase (DHFR) Assay: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate.
-
-
IC50 Determination:
-
Prepare a series of dilutions of the test inhibitor.
-
For each enzyme, set up reaction mixtures containing the respective buffer, substrate, cofactor, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction rate (initial velocity) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11][12][13]
-
-
Selectivity Analysis:
-
The selectivity of the inhibitor is determined by comparing its IC50 value for SPR with its IC50 values for the other tested reductases.
-
A selectivity ratio can be calculated (e.g., IC50 for other reductase / IC50 for SPR). A higher ratio indicates greater selectivity for SPR.
-
Conclusion
The available data indicates that while several potent sepiapterin reductase inhibitors have been identified, there is a significant lack of comprehensive cross-reactivity profiling against other reductases, particularly those involved in the alternative tetrahydrobiopterin synthesis pathways. The provided experimental protocol offers a framework for systematically evaluating the selectivity of these inhibitors. Such data is critical for the rational design and development of next-generation SPR inhibitors with improved safety and efficacy profiles. Future research should prioritize the generation of this comparative data to better understand the full pharmacological effects of targeting sepiapterin reductase.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Surface Plasmon Resonance (SPR) in the Analysis of Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals: A detailed look at the application of Surface Plasmon Resonance (SPR) technology in quantifying protein biomarker expression levels, offering a comparative analysis between healthy and diseased tissue samples. This guide provides supporting data, experimental methodologies, and visual workflows to aid in research and development.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free, and real-time optical biosensing technique with significant applications in the biomedical field. Its ability to precisely measure the binding kinetics and concentration of molecules makes it an invaluable tool for comparing the proteomic landscapes of healthy and diseased tissues. This guide delves into the practical application of SPR in quantifying key biomarkers associated with various pathologies, providing a comparative overview of their expression levels.
Quantitative Comparison of Biomarker Expression
The following table summarizes quantitative data from studies that have analyzed the expression levels of specific protein biomarkers in healthy versus diseased tissue samples. While some of the cited studies utilized immunoassay techniques like ELISA that are complementary to and often validated by SPR, the data illustrates the significant differences in biomarker concentrations that can be quantified using such sensitive methods.
| Biomarker | Disease | Tissue Type | Expression in Diseased Tissue (mean ± SD or range) | Expression in Healthy/Normal Tissue (mean ± SD or range) | Fold Change (approx.) | p-value | Reference(s) |
| CEA | Colorectal Adenocarcinoma | Colon | 5.2 - 37 µg/g protein (well-differentiated) | < 300 ng/mg protein (limit of normality) | >17-123x | <0.001 | [1] |
| HER2 | Breast Cancer | Breast | 18 ng/mg protein (median) | Significantly lower than cancerous tissue | Upregulated | <0.0001 | [2][3] |
| CA-125 | Ovarian Carcinoma | Ovary | Significantly higher than healthy tissue | Lower than malignant tissue | Upregulated | <0.0001 | [4][5] |
| Soluble Amyloid-β | Alzheimer's Disease | Brain (Frontal Cortex) | Lower than young, healthy controls | Higher in younger healthy individuals, decreases with age | Downregulated in AD vs. young healthy | - | [6] |
| Insoluble Amyloid-β | Alzheimer's Disease | Brain | Higher than healthy controls | Lower than AD patients | Upregulated | <0.0001 | [6] |
Note: The data presented is a synthesis from multiple sources and serves to illustrate the comparative potential of sensitive protein quantification techniques like SPR. For exact values and experimental details, please refer to the cited literature.
Experimental Protocols
A crucial aspect of obtaining reliable and reproducible SPR data from tissue samples is the meticulous preparation of tissue lysates. The following protocol provides a generalized workflow for this process.
Detailed Protocol for Tissue Lysate Preparation for SPR Analysis
-
Tissue Collection and Storage:
-
Excise tissue samples from both diseased and healthy (control) subjects.
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve protein integrity.
-
Store the frozen tissues at -80°C until further processing.[7]
-
-
Tissue Homogenization:
-
On ice, weigh a small piece of frozen tissue (approximately 10-20 mg).
-
Transfer the tissue to a pre-chilled Dounce homogenizer or use a bead-based homogenization system.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) at a ratio of approximately 500 µL per 10 mg of tissue.[8]
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.[9]
-
-
Cell Lysis and Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.[8]
-
To shear DNA and reduce viscosity, sonicate the lysate on ice.[8]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8][9]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[9]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for subsequent analysis.
-
-
SPR Analysis:
-
The prepared tissue lysate, containing the analyte of interest, is now ready for SPR analysis. The lysate will be injected over a sensor chip surface where a specific ligand (e.g., an antibody against the target biomarker) has been immobilized.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of the measured biomarkers, the following diagrams have been generated using Graphviz.
Experimental Workflow for SPR-Based Biomarker Quantification
Caption: Workflow for biomarker analysis using SPR.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key biomarker in breast cancer. Its overexpression leads to the activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified HER2 signaling pathways.
Conclusion
Surface Plasmon Resonance provides a highly sensitive and quantitative method for comparing the expression levels of key protein biomarkers in healthy versus diseased tissue samples. The ability to obtain real-time, label-free data on protein concentrations and binding kinetics offers significant advantages for basic research, clinical diagnostics, and the development of targeted therapies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and clinicians working to unravel the molecular basis of disease and to identify novel therapeutic targets.
References
- 1. Quantitative analysis of CEA expression in colorectal adenocarcinoma and serum: lack of correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER-2 protein concentrations in breast cancer cells increase before immunohistochemical and fluorescence in situ hybridization analysis turn positive [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue quantification of CA 125 in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Higher Soluble Amyloid β Concentration in Frontal Cortex of Young Adults than in Normal Elderly or Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. everestbiotech.com [everestbiotech.com]
- 8. ptglab.com [ptglab.com]
- 9. usbio.net [usbio.net]
Confirming SPR Screening Hits: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the identification of high-quality, validated hits is a critical step in the drug discovery pipeline. Surface Plasmon Resonance (SPR) is a powerful primary screening technique for identifying small molecule inhibitors that bind to a target protein. However, to eliminate false positives and confirm the biological relevance of these initial hits, employing orthogonal assays is an indispensable subsequent step. This guide provides a comprehensive comparison of common orthogonal assays used to validate hits from an SPR inhibitor screen, complete with experimental data, detailed protocols, and workflow visualizations.
The primary goal of hit confirmation is to verify the binding interaction observed in the SPR screen using a different biophysical or biochemical method and to assess the functional consequence of this binding. The selection of an appropriate orthogonal assay depends on the nature of the target protein, the expected mechanism of inhibition, and the desired information (e.g., binding affinity, functional activity).
Comparison of Orthogonal Assays for SPR Hit Validation
The following table summarizes the key characteristics and performance of various orthogonal assays commonly used to confirm hits from an SPR inhibitor screen. The choice of assay should be guided by the specific research question and the properties of the target and inhibitor.
| Assay Type | Principle | Information Provided | Throughput | Key Strengths | Key Limitations |
| Biophysical Assays | |||||
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | Gold standard for thermodynamic characterization of binding; label-free. | Requires large amounts of protein and compound; low throughput. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. | Ligand binding, relative affinity. | High | High-throughput; low sample consumption. | Indirect measure of binding; may not be suitable for all proteins. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | Binding affinity (KD), IC50. | High | Homogeneous assay; high-throughput. | Requires a fluorescently labeled probe; potential for assay interference. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of atomic nuclei upon ligand binding. | Binding confirmation, binding site mapping, structural information. | Low | Provides detailed structural information about the interaction. | Requires large amounts of isotopically labeled protein; low throughput. |
| Biochemical Assays | |||||
| Enzymatic Assays | Measures the effect of the inhibitor on the catalytic activity of an enzyme. | IC50, mechanism of inhibition (e.g., competitive, non-competitive). | Medium-High | Direct measure of functional activity; highly relevant for enzyme targets. | Target must be an enzyme; requires a suitable substrate and detection method. |
| Cell-Based Assays | |||||
| Target Engagement Assays | Measures the binding of the inhibitor to its target within a cellular environment (e.g., Cellular Thermal Shift Assay - CETSA). | Target engagement, cellular IC50. | Medium | Confirms target interaction in a physiological context. | More complex assay development; may have lower throughput. |
| Functional Cell-Based Assays | Measures the effect of the inhibitor on a cellular process or signaling pathway downstream of the target. | Cellular IC50, functional efficacy. | Medium | Provides information on the biological consequence of target inhibition. | Can be influenced by off-target effects; requires a relevant cellular model. |
Quantitative Data Comparison
The following table presents a hypothetical but representative dataset comparing the results for a series of hit compounds identified in an SPR screen and subsequently validated using a panel of orthogonal assays. This illustrates how data from different assays can be integrated to build confidence in a hit compound.
| Compound ID | SPR KD (μM) | ITC KD (μM) | TSA ΔTm (°C) | FP IC50 (μM) | Enzymatic Assay IC50 (μM) | Cell-Based Assay IC50 (μM) |
| Hit 1 | 5.2 | 6.8 | 3.5 | 8.1 | 4.5 | 12.3 |
| Hit 2 | 12.5 | 15.1 | 2.1 | 18.9 | 10.2 | 25.6 |
| Hit 3 | 0.8 | 1.1 | 5.2 | 1.5 | 0.7 | 2.4 |
| False Positive 1 | 8.9 | No binding | 0.2 | >100 | >100 | >100 |
| False Positive 2 | 25.1 | Not determined | 0.5 | >100 | >100 | >100 |
Note: This is an illustrative dataset. Actual values will vary depending on the specific target, compounds, and assay conditions.
Experimental Workflows and Signaling Pathways
A typical workflow for an SPR inhibitor screen followed by orthogonal validation is depicted below. This process ensures a systematic and rigorous approach to hit confirmation.
For a target involved in a signaling pathway, a cell-based functional assay can provide crucial information on the inhibitor's efficacy. The following diagram illustrates a generic kinase signaling pathway that could be targeted by an inhibitor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and reliability of orthogonal assays. Below are representative protocols for key validation experiments.
Thermal Shift Assay (TSA) Protocol
-
Reagent Preparation:
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration recommended by the manufacturer.
-
Prepare stock solutions of the hit compounds in DMSO and dilute them to the desired final concentrations in the assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein solution.
-
Add the compound dilutions to the respective wells. Include a DMSO control.
-
Add the diluted fluorescent dye to all wells.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates ligand binding and stabilization of the protein.
-
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation:
-
Prepare a fluorescently labeled ligand (probe) that is known to bind to the target protein.
-
Prepare the target protein in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare serial dilutions of the hit compounds in the assay buffer.
-
-
Assay Setup (black, low-volume 384-well plate):
-
Add the fluorescent probe to all wells at a fixed, low concentration (typically in the low nanomolar range).
-
Add the serially diluted compounds to the wells. Include a no-inhibitor control.
-
Initiate the binding reaction by adding the target protein to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
Enzymatic Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare the enzyme and its substrate in an appropriate assay buffer. The optimal pH and ionic strength should be determined beforehand.
-
Prepare serial dilutions of the hit compounds in the assay buffer.
-
-
Assay Setup (e.g., 96- or 384-well plate):
-
Add the enzyme solution to each well.
-
Add the serially diluted compounds to the respective wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Pre-incubate the enzyme with the compounds for a defined period to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The measurement can be in kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Functional Cell-Based Assay Protocol
-
Cell Culture and Seeding:
-
Culture the appropriate cell line that expresses the target of interest.
-
Seed the cells into a multi-well plate at a density that allows for optimal growth and response during the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a period sufficient to elicit a cellular response. This time will be pathway- and target-dependent.
-
-
Cellular Response Measurement:
-
Measure the desired cellular endpoint. This could be:
-
Proliferation/Viability: Using assays like MTT, MTS, or CellTiter-Glo.
-
Reporter Gene Expression: Measuring the activity of a luciferase or fluorescent protein reporter gene under the control of a promoter regulated by the target pathway.
-
Second Messenger Levels: Quantifying intracellular levels of signaling molecules like cAMP or Ca2+.
-
Phosphorylation Status: Using techniques like Western blotting or specific ELISAs to measure the phosphorylation of a downstream substrate of the target kinase.
-
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the cellular response against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 or EC50 value.
-
By systematically applying a combination of these orthogonal assays, researchers can confidently validate hits from an SPR screen, ensuring that the most promising compounds are advanced into lead optimization with a strong, data-driven foundation.
A Comparative Structural Analysis of Sepiapterin Reductase Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Sepiapterin reductase (SPR) is a crucial enzyme that catalyzes the final step in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, making it indispensable for the production of neurotransmitters such as dopamine and serotonin, as well as for various other physiological processes.[1] Given its significance, understanding the structural nuances of SPR across different species is paramount for both fundamental research and the development of targeted therapeutics. This guide provides a comparative structural overview of sepiapterin reductase, supported by quantitative data and detailed experimental methodologies.
Quantitative Structural Comparison
Sepiapterin reductase is a homodimer, with each monomer folding into a single α/β-structure.[2] While the overall tertiary and quaternary structures of SPR are largely conserved, there are notable differences in the amino acid sequences and substrate-binding regions across species.[2] The following table summarizes key quantitative data for SPR from various organisms.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Zebrafish (Danio rerio) | Fruit Fly (Drosophila melanogaster) CG12117 | Fruit Fly (Drosophila melanogaster) CG12116 |
| Amino Acid Count | 261[3] | 261[4] | 261 | 261 | 261 | 261 |
| Sequence Identity to Human SPR | 100% | ~88-94% similarity[4] | 74%[2] | - | - | - |
| Key Active Site Residues | Tyr-170, Ser-157, Lys-174, Asp-257 (by similarity)[3] | Tyr-171, Ser-158, Lys-175, Asp-258[5][6][7] | Ser, Tyr-X-X-X-Lys triad[8] | - | - | - |
| NADP(H)-Binding Site | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] |
| Catalytic Site | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] | Conserved[9] |
Structural Determination: Experimental Protocols
The three-dimensional structures of sepiapterin reductase have been primarily elucidated using X-ray crystallography. The following is a generalized protocol based on methodologies reported for mouse and Chlorobium tepidum SPR.[5][10]
Protein Expression and Purification
-
Gene Cloning and Expression: The gene encoding SPR is cloned into an appropriate expression vector, which is then transformed into a suitable host, typically Escherichia coli.[5][10]
-
Cell Culture and Induction: The transformed cells are cultured in a nutrient-rich medium. Protein expression is induced by the addition of an inducing agent, such as isopropyl-β-d-thiogalactoside (IPTG).[10]
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the intracellular proteins. The cell debris is then removed by centrifugation to obtain a clear lysate.[10]
-
Chromatographic Purification: The SPR protein is purified from the lysate using a series of chromatographic techniques. This may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to achieve a high degree of purity.[5]
Crystallization
-
Protein Concentration: The purified SPR is concentrated to a suitable concentration for crystallization.[5]
-
Crystallization Screening: The concentrated protein is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[5][10]
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce large, well-ordered crystals suitable for X-ray diffraction.[10]
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection: A single crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[5]
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically from a synchrotron source. The diffraction pattern is recorded on a detector.[5][10]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[5]
-
Structure Solution and Refinement: The three-dimensional electron density map of the protein is calculated from the diffraction data. An atomic model of the protein is then built into the electron density map and refined to best fit the experimental data.[5]
Visualizing Key Processes
To better understand the experimental workflow and the biological context of sepiapterin reductase, the following diagrams are provided.
Caption: Experimental workflow for determining the crystal structure of sepiapterin reductase.
Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4).
References
- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Functionally important residues tyrosine-171 and serine-158 in sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the conserved Ser-Tyr-Lys triad of the SDR family in sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sepiapterin Reductase (SPR) Enzymatic Activity Assay Methodologies
For researchers, scientists, and drug development professionals investigating the role of sepiapterin reductase (SPR) in biological systems and as a therapeutic target, the accurate measurement of its enzymatic activity is paramount. While commercially available ELISA kits can quantify SPR protein levels, they do not provide insights into the functional activity of the enzyme. Our investigation reveals a lack of commercially available, ready-to-use kits specifically designed to measure the enzymatic activity of SPR. Researchers, therefore, rely on well-established methodologies published in peer-reviewed literature.
This guide provides a head-to-head comparison of the two primary methods for determining SPR enzymatic activity: the spectrophotometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most suitable approach for your research needs.
The Role of Sepiapterin Reductase in Tetrahydrobiopterin Biosynthesis
Sepiapterin reductase is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Consequently, SPR plays a critical role in the synthesis of neurotransmitters such as dopamine and serotonin, and in the production of nitric oxide.
Validating the Phenotype of a Sigmar1 Receptor (SPR) Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sigmar1 receptor (SPR), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant target in neuroscience and drug development. Its role in cellular stress responses, ion channel modulation, and neuronal plasticity makes it a key player in various physiological and pathological processes. Validating the phenotype of a Sigmar1 receptor knockout (SPR-KO) mouse model is a critical step in elucidating its function and assessing the preclinical efficacy of novel therapeutics. This guide provides a comparative overview of the established phenotypes of SPR-KO mice, supported by experimental data and detailed methodologies.
Behavioral Phenotype: A Tendency Towards Depressive-Like Behavior
SPR-KO mice are viable and fertile, often without an overt physical phenotype in a mixed genetic background. However, detailed behavioral analyses consistently reveal a depressive-like phenotype.
Key Behavioral Assays and Expected Outcomes
| Behavioral Test | Key Parameter | Expected Outcome in SPR-KO Mice vs. Wild-Type (WT) | Reference |
| Forced Swim Test | Immobility Time | Increased by 30-35% | [1] |
| Open Field Test | Time in Center | No significant difference | [1] |
| Locomotor Activity | Normal | [1] | |
| Elevated Plus Maze | Time in Open Arms | No significant difference | [1] |
| Light/Dark Box Test | Time in Light Chamber | No significant difference | [1] |
Table 1: Summary of Behavioral Phenotypes in SPR-KO Mice.
Experimental Protocol: Forced Swim Test
The Forced Swim Test is a widely used assay to assess depressive-like behavior in rodents.
Objective: To measure the duration of immobility when a mouse is placed in an inescapable cylinder of water. An increase in immobility time is interpreted as a state of behavioral despair.
Materials:
-
Transparent cylindrical container (20 cm diameter, 40 cm height)
-
Water at 23-25°C
-
Video recording system
-
Animal-safe disinfectant
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the center of the cylinder.
-
Record the session for a total of 6 minutes.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and place it in a clean, warm cage for recovery.
-
Thoroughly clean the cylinder with disinfectant between animals.
-
The last 4 minutes of the 6-minute session are typically analyzed for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Neurochemical Profile: Alterations in Monoamine Systems
The depressive-like phenotype observed in SPR-KO mice suggests potential alterations in neurotransmitter systems, particularly serotonin and dopamine. While data can be variable between studies and dependent on the specific brain region analyzed, some trends have been reported.
| Neurotransmitter | Brain Region | Expected Change in SPR-KO Mice vs. Wild-Type (WT) |
| Serotonin (5-HT) | Prefrontal Cortex | Potential for altered levels (conflicting reports exist) |
| Striatum | Potential for altered levels (conflicting reports exist) | |
| Hippocampus | Potential for altered levels (conflicting reports exist) | |
| Dopamine (DA) | Striatum | Generally reported as unchanged or slightly decreased |
| Nucleus Accumbens | Generally reported as unchanged |
Table 2: Expected Neurochemical Alterations in SPR-KO Mice.
Experimental Protocol: HPLC Analysis of Brain Tissue
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying monoamine neurotransmitters and their metabolites in brain tissue.
Objective: To accurately measure the concentrations of dopamine, serotonin, and their metabolites in specific brain regions.
Materials:
-
HPLC system with electrochemical detector
-
C18 reverse-phase HPLC column
-
Dissecting tools
-
Sonicator
-
Centrifuge
-
0.1 M Perchloric acid
-
Mobile phase (composition varies, a common example includes phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine, serotonin, and their metabolites
Procedure:
-
Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue samples in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant to remove any particulate matter.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the neurotransmitters using a C18 column and a specific mobile phase.
-
Detect and quantify the analytes using an electrochemical detector.
-
Calculate the concentration of each neurotransmitter relative to the tissue weight.
Electrophysiological Properties: Subtle Deficits in Synaptic Plasticity
While basic synaptic transmission often appears normal, SPR-KO mice can exhibit subtle deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.
| Electrophysiological Parameter | Brain Region | Expected Outcome in SPR-KO Mice vs. Wild-Type (WT) |
| Basal Synaptic Transmission | Hippocampus (CA1) | No significant change |
| Paired-Pulse Facilitation | Hippocampus (CA1) | No significant change |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Mild but significant reduction in magnitude |
Table 3: Electrophysiological Phenotype in the Hippocampus of SPR-KO Mice.
Motor and Cardiac Phenotypes: Age-Dependent Deficits
While not always immediately apparent, SPR-KO mice can develop age-dependent motor and cardiac impairments.
| Phenotypic Category | Test/Parameter | Expected Outcome in Aged SPR-KO Mice vs. Wild-Type (WT) |
| Motor Function | Rotarod Test | Decreased latency to fall |
| Grip Strength Test | Reduced grip strength | |
| Cardiac Function | Echocardiography | Evidence of cardiac dysfunction and fibrosis |
| Isoprenaline Challenge | Exacerbated heart failure |
Table 4: Age-Dependent Motor and Cardiac Phenotypes in SPR-KO Mice.
Comparative Analysis with Other Models
The phenotype of the SPR-KO mouse shares similarities with other established animal models, providing a valuable context for its validation and use in research.
Comparison with a Model of Depression (Chronic Unpredictable Stress)
| Feature | SPR-KO Mouse | Chronic Unpredictable Stress (CUS) Model |
| Depressive-like Behavior | Increased immobility in Forced Swim Test | Increased immobility in Forced Swim Test, anhedonia |
| Anxiety-like Behavior | Generally normal | Often increased |
| Neurochemical Changes | Altered serotonergic and dopaminergic systems | Dysregulation of HPA axis, altered monoamine levels |
| Etiology | Genetic knockout | Environmentally induced stress |
Table 5: Comparison of SPR-KO Mouse with the Chronic Unpredictable Stress Model of Depression.
Comparison with a Model of Neurodegeneration (SOD1G93A Mouse Model of ALS)
Recent studies have explored the role of SPR in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). The SOD1G93A mouse is a widely used model for ALS. Interestingly, pharmacological modulation of the Sigmar1 receptor has shown therapeutic potential in this model, highlighting the relevance of the SPR-KO mouse in studying the underlying mechanisms of neurodegeneration.[2] Treatment of SOD1G93A mice with a Sigmar1 receptor agonist has been shown to preserve neuromuscular function and increase the number of surviving motor neurons.[2] This suggests that the loss-of-function phenotype in SPR-KO mice could provide insights into the pathways that are beneficially modulated by SPR activation in neurodegenerative contexts.
Visualizing Key Pathways and Workflows
To further elucidate the role of the Sigmar1 receptor, the following diagrams illustrate its signaling pathway and a typical experimental workflow for phenotype validation.
Caption: Sigmar1 Receptor Signaling Pathway.
Caption: Experimental Workflow for SPR-KO Phenotype Validation.
Conclusion
The Sigmar1 receptor knockout mouse model presents a subtle but consistent phenotype characterized by depressive-like behaviors, age-dependent motor and cardiac deficits, and mild impairments in synaptic plasticity. Validating this phenotype requires a multi-faceted approach encompassing behavioral, neurochemical, and electrophysiological analyses. This guide provides a framework for researchers to objectively assess their SPR-KO models and compare their findings with established data, thereby ensuring the robustness and reproducibility of their preclinical research. The comparison with other relevant disease models further underscores the utility of the SPR-KO mouse in dissecting the complex roles of the Sigmar1 receptor in both health and disease.
References
Unveiling the In Vivo Nexus: SPR Gene Expression and BH4 Homeostasis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Tetrahydrobiopterin (BH4) is an indispensable cofactor for a range of critical enzymatic reactions, including the synthesis of neurotransmitters like dopamine and serotonin, and the production of nitric oxide. The intricate regulation of BH4 levels is paramount for cellular function and overall physiological health. A key player in the de novo biosynthesis of BH4 is sepiapterin reductase (SPR), the enzyme responsible for catalyzing the final step in this pathway. This guide provides a comprehensive comparison of experimental findings that elucidate the direct correlation between SPR gene expression and BH4 levels in vivo, offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary: The Impact of SPR Expression on BH4 Levels
Experimental evidence from various in vivo models robustly demonstrates that the level of SPR gene expression is a critical determinant of BH4 bioavailability. The following tables summarize key quantitative findings from studies manipulating SPR expression.
Table 1: Effects of SPR Gene Knockout/Deficiency on BH4 Levels
| Animal Model | Tissue | Genotype | Change in SPR Expression | Resulting BH4 Levels | Reference |
| Mouse | Brain | Spr-/- | Gene knockout | Greatly reduced | [1][2][3] |
| Mouse | Liver | Spr-/- | Gene knockout | Greatly reduced | [1][2] |
Table 2: Effects of SPR Gene Overexpression on BH4 Levels
| Experimental System | Method | Change in SPR Expression | Resulting BH4 Levels | Reference |
| Bovine Aortic Endothelial Cells (in vitro) | Transient transfection with SPR gene | 19-fold increase in SPR activity | Significant increase | [4][5] |
| Mouse Vasculature (in vivo) | In vivo delivery of SPR gene | Significantly increased protein expression | Significant increase | [4][6] |
Table 3: Effects of SPR Gene Silencing on BH4 Levels
| Experimental System | Method | Change in SPR mRNA | Resulting BH4 Levels | Reference |
| Endothelial Cells (in vitro) | small interfering RNA (siRNA) | ~87% attenuation | Significant decrease | [4][5] |
Experimental Protocols: Key Methodologies
The following are detailed protocols for cornerstone experiments utilized to investigate the relationship between SPR gene expression and BH4 levels.
Quantification of SPR Gene Expression via Real-Time Quantitative RT-PCR
This method is employed to measure the abundance of SPR messenger RNA (mRNA), providing a direct indication of gene expression levels.
-
RNA Extraction: Total RNA is isolated from tissues or cells of interest using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers. This step converts the RNA into a more stable DNA template for PCR.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture contains the cDNA template, forward and reverse primers specific for the SPR gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The amplification of the SPR gene is monitored in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of the SPR gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Measurement of BH4 Levels by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for the direct quantification of BH4 in biological samples.[7]
-
Sample Preparation: Tissue samples are homogenized in an acidic extraction buffer (e.g., 0.1 M phosphoric acid) containing a reducing agent like dithiothreitol (DTT) to prevent the oxidation of BH4. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient mobile phase (e.g., a mixture of methanol and a buffered aqueous solution) is used to separate BH4 from other pteridines and cellular components.
-
Detection:
-
Electrochemical Detection (ECD): As BH4 is an electrochemically active molecule, it can be detected with high sensitivity using an electrochemical detector. The detector is set at an oxidizing potential that is specific for BH4.
-
Fluorescence Detection (FLD): Alternatively, BH4 and other pteridines can be detected by their native fluorescence or after post-column derivatization to enhance their fluorescent properties.
-
-
Quantification: The concentration of BH4 in the sample is determined by comparing the peak area of the BH4 signal to a standard curve generated with known concentrations of authentic BH4.
Visualizing the Connection: Pathways and Workflows
The Central Role of SPR in BH4 Biosynthesis
The following diagram illustrates the de novo biosynthesis pathway of BH4, highlighting the critical final step catalyzed by Sepiapterin Reductase (SPR).
References
- 1. A Murine Model for Human Sepiapterin-Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A murine model for human sepiapterin-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Efficacy of Sepiapterin Reductase Inhibitors in Mitigating Inflammatory Pain
A Comparative Analysis of SPRi3, QM385, and Sulfasalazine in a Preclinical Model of Inflammatory Joint Disease
In the landscape of drug discovery for chronic pain, sepiapterin reductase (SPR) has emerged as a promising therapeutic target. Inhibition of this enzyme, which plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a key mediator in pain signaling, offers a novel approach to analgesia. This guide provides a comparative analysis of the efficacy of three distinct SPR inhibitors—SPRi3, QM385, and sulfasalazine (SSZ)—in a preclinical model of inflammatory joint pain, offering valuable insights for researchers, scientists, and drug development professionals.
The Role of Sepiapterin Reductase in Pain Signaling
Sepiapterin reductase is the terminal enzyme in the de novo synthesis pathway of BH4.[1] Under pathological conditions, such as inflammation, the upregulation of BH4 contributes to pain hypersensitivity.[2] By inhibiting SPR, the production of BH4 is attenuated, leading to a reduction in pain.[3] The BH4 pathway's involvement in diverse painful conditions highlights the therapeutic potential of SPR inhibitors.[3]
Comparative Efficacy in a Model of Inflammatory Joint Pain
A study investigating the analgesic effects of SPR inhibitors utilized the collagen antibody-induced arthritis (CAIA) mouse model, which mimics the inflammatory joint pain seen in rheumatoid arthritis.[1][4] The study compared the efficacy of two chemically distinct, potent SPR inhibitors, SPRi3 and QM385, in alleviating pain-related behaviors.[1]
Quantitative Analysis of Analgesic Effects
The following table summarizes the key findings on the efficacy of SPRi3 and QM385 in the CAIA model. The data represents the inhibitors' ability to reverse heat hyperalgesia and mechanical allodynia, two common measures of pain sensitivity in preclinical models.
| Inhibitor | Disease Phase | Heat Hyperalgesia | Mechanical Allodynia | Effect on Inflammation |
| SPRi3 | Early & Late | Reduced | Reduced (late phase only) | No effect |
| QM385 | Early | Reduced | No effect | No effect |
Table 1: Summary of the comparative efficacy of SPRi3 and QM385 in the CAIA mouse model of inflammatory joint pain.[1]
Notably, both SPRi3 and QM385 demonstrated a significant reduction in heat hyperalgesia.[1] However, their effects on mechanical allodynia differed, with SPRi3 showing an effect only in the late phase of the model.[1] Importantly, neither inhibitor had an effect on the clinical signs of inflammation, suggesting a direct analgesic mechanism rather than an anti-inflammatory one.[1][4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model was induced in mice to create a robust and reproducible inflammatory joint pain phenotype.[1]
-
Induction: On day 0, mice received an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.[1]
-
Booster: On day 3, a lipopolysaccharide (LPS) injection was administered to synchronize and enhance the inflammatory response.[1]
-
Phases: The model presents with an early, acute inflammatory phase and a later, post-inflammatory phase where pain hypersensitivity persists.[4]
Behavioral Testing for Pain Hypersensitivity
Pain-related behaviors were assessed by individuals blinded to the treatment groups to minimize bias.[1]
-
Heat Hyperalgesia: The latency of paw withdrawal from a radiant heat source was measured. A shorter latency indicates increased sensitivity to heat.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing force was determined. A lower threshold signifies increased sensitivity to mechanical stimuli.
Sulfasalazine: A Clinically Used SPR Inhibitor
The study also highlighted sulfasalazine (SSZ), a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of rheumatoid arthritis, as an SPR inhibitor.[1][5] This finding is significant as it provides a mechanistic link between a clinically used drug and the SPR pathway, further validating SPR as a therapeutic target for inflammatory pain.[1]
Conclusion
The comparative data presented here demonstrates that SPR inhibitors, specifically SPRi3 and QM385, effectively reduce inflammatory pain in a preclinical model without impacting the underlying inflammation.[1] This suggests a direct analgesic effect mediated through the inhibition of the BH4 synthesis pathway. The identification of the established drug sulfasalazine as an SPR inhibitor further strengthens the rationale for targeting this pathway in the development of novel pain therapeutics.[1] Future research should focus on the differential effects of these inhibitors on various pain modalities and their potential for clinical translation.
References
- 1. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
Safety Operating Guide
Proper Disposal of SPR38: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals.
This document provides essential safety and logistical information for the proper disposal of SPR38, a potent inhibitor of the SARS-CoV-2 main protease. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of novel, potentially hazardous research chemicals.
Immediate Safety and Handling Precautions
Prior to handling and disposal, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office and established hazardous waste disposal protocols.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a bioactive small molecule, it should not be disposed of down the drain or in regular trash.
-
Consult your institution's chemical hygiene plan and waste disposal guidelines for specific classification requirements.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
3. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (SARS-CoV-2 main protease inhibitor)"
-
The primary hazards associated with the compound (e.g., "Toxic," "Bioactive"). In the absence of specific data, assume it is toxic.
-
The accumulation start date.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed and stored in a secondary containment bin to prevent spills.
-
The storage area should be well-ventilated and away from general laboratory traffic.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate beyond the limits specified by your institution's policies and regulatory requirements.
Experimental Protocols for Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment and Cleanup (Solid): Gently cover the solid spill with a damp paper towel to avoid raising dust. Use a scoop or forceps to collect the material and place it in a sealed hazardous waste container.
-
Containment and Cleanup (Liquid): Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to absorb the spill. Place the used absorbent material into a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water if appropriate.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS and emergency response team.
-
Isolate the Area: Secure the area and prevent re-entry.
-
Allow trained emergency responders to manage the cleanup.
Visualizing Procedural Workflows
This compound Disposal Workflow
Personal protective equipment for handling SPR38
This guide provides crucial safety and logistical information for laboratory professionals handling SN-38. Given that "SPR38" is likely a product identifier for SN-38, this document focuses on the safe handling protocols for SN-38, the active metabolite of the chemotherapy drug irinotecan. SN-38 is a potent antineoplastic agent and requires stringent safety measures to prevent exposure.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure to SN-38. The following table summarizes the recommended PPE for various types of protection.
| Protection Type | Recommended PPE | Details |
| Eye and Face Protection | Safety Goggles with Side Shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may also be necessary in situations with a higher risk of splashing. |
| Skin Protection | Chemical Impermeable Gloves | Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[3] Double gloving is recommended. |
| Fire/Flame Resistant and Impervious Clothing | Wear suitable protective clothing to prevent skin contact.[3] | |
| Respiratory Protection | Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Ensure the respirator is NIOSH-approved. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling and disposal of SN-38 in a laboratory setting. Adherence to this workflow is critical to ensure the safety of all personnel.
Detailed Experimental Protocols
Handling Procedures:
-
Ventilation: Always handle SN-38 in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3]
-
Tools: Use non-sparking tools to prevent ignition sources.[3]
-
Static Discharge: Implement measures to prevent fire caused by electrostatic discharge.[3]
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.
Disposal Plan:
SN-38 and any contaminated materials must be disposed of as hazardous chemical waste.
-
Collection: Collect the waste material in suitable, closed, and properly labeled containers.[3]
-
Segregation: Do not mix SN-38 waste with other waste streams.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or sewer systems.[4]
-
Containers: Handle uncleaned containers as you would the product itself. Empty containers may still contain product residue and can be dangerous. Do not cut, weld, or expose such containers to heat or ignition sources as they may explode.[5]
References
- 1. Altered irinotecan and SN-38 disposition after intravenous and oral administration of irinotecan in mice bearing human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sjra.net [sjra.net]
- 5. sabreadhesives.com [sabreadhesives.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
